Myceliothermophin E chemical structure and properties
The following technical monograph details the chemical structure, properties, and therapeutic potential of Myceliothermophin E. Executive Summary Myceliothermophin E is a rare, cytotoxic secondary metabolite isolated fro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph details the chemical structure, properties, and therapeutic potential of Myceliothermophin E.
Executive Summary
Myceliothermophin E is a rare, cytotoxic secondary metabolite isolated from the thermophilic fungus Myceliophthora thermophila. Structurally characterized by a complex trans-fused decalin core linked to a tetramic acid (pyrrolidinone) moiety, it represents a distinct class of PKS-NRPS (Polyketide Synthase-Nonribosomal Peptide Synthetase) hybrid natural products.
Its primary significance in drug development lies in its potent cytotoxicity against multiple human cancer cell lines (IC50 ~0.2–0.5 µg/mL), exhibiting efficacy comparable to established chemotherapeutics. Recent total synthesis campaigns have unlocked access to this scaffold, positioning it as a high-value payload candidate for Antibody-Drug Conjugates (ADCs) or as a lead structure for novel NF-κB inhibitors.
Chemical Architecture & Properties[1][2][3]
Physicochemical Profile
Myceliothermophin E is a monomeric member of the myceliothermophin family.[1][2] Unlike its congener Myceliothermophin C, which exists as a hydrogen-bonded dimer in the solid state, Myceliothermophin E remains a discrete monomer, enhancing its solubility profile for biological assays.
Soluble in DMSO, MeOH, EtOAc; Poorly soluble in water
Appearance
Pale yellow oil or amorphous solid
Structural Analysis
The molecule is composed of two distinct domains:
The Decalin Core: A highly substituted, trans-fused octahydronaphthalene system. This rigid lipophilic core is formed via a complex polyketide cyclization cascade. It bears three methyl groups and a butenyl side chain, creating a dense stereochemical environment.
The Tetramic Acid Warhead: A pyrrolidine-2,4-dione derivative (often in keto-enol tautomerism) attached via an acyl linker. This moiety is frequently associated with antibiotic and cytotoxic activity in natural products (e.g., equisetin).
Biosynthetic Logic (PKS-NRPS Hybrid)
The biosynthesis of Myceliothermophin E follows a convergent PKS-NRPS logic, typical for fungal tetramic acids.
Polyketide Assembly: A highly reducing Polyketide Synthase (HR-PKS) assembles the carbon backbone using acetyl-CoA and malonyl-CoA units, incorporating methylations via S-adenosylmethionine (SAM).
Cyclization: The linear polyketide chain undergoes a specific folding pattern—likely catalyzed by a Diels-Alderase or a cascade cyclase—to form the trans-fused decalin ring system.
Amino Acid Condensation: The polyketide chain is transferred to an NRPS module, which condenses it with an amino acid (likely leucine or an isoleucine derivative given the isobutyl tail).
Dieckmann Cyclization: The terminal step involves the release from the enzyme via a Dieckmann-type cyclization to form the tetramic acid ring.
Visualization: Biosynthetic/Synthetic Logic
The following diagram illustrates the retrosynthetic logic used in the total synthesis (Nicolaou et al.), which mirrors the modular nature of its biosynthesis.
Figure 1: Retrosynthetic deconstruction of Myceliothermophin E, highlighting the convergent assembly of the decalin core and the tetramic acid headgroup.
Biological Activity & Mechanism of Action[6][7][8]
Cytotoxicity Profile
Myceliothermophin E exhibits potent cytotoxicity against a panel of human carcinoma cell lines.[2] The potency is in the sub-micromolar range, making it a "highly active" cytotoxic agent.
Table 1: In Vitro Cytotoxicity (IC50 Values)
Cell Line
Tissue Origin
IC50 (µg/mL)
Relative Potency
HepG2
Liver (Hepatoblastoma)
0.28
High
Hep3B
Liver (Carcinoma)
0.41
High
A-549
Lung (Carcinoma)
0.26
Very High
MCF-7
Breast (Adenocarcinoma)
0.27
Very High
Mechanism of Action: The NF-κB Hypothesis
While the direct molecular target of Myceliothermophin E is under investigation, its structural analog, Myceliostatin B (which differs only by a methylthio group), has been confirmed as a direct inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) .
Given the structural near-identity, it is scientifically sound to postulate that Myceliothermophin E acts via a similar pathway:
Inhibition of Translocation: Preventing the p65/p50 NF-κB dimer from translocating to the nucleus.
DNA Binding Interference: Directly inhibiting the binding of NF-κB to DNA response elements.
Result: Downregulation of anti-apoptotic genes (e.g., Bcl-2, XIAP) and pro-inflammatory cytokines (e.g., IL-6), driving the cancer cell toward apoptosis.
Figure 2: Putative Mechanism of Action. Myceliothermophin E likely intercepts the NF-κB signaling cascade, preventing the transcription of survival factors.
Experimental Protocols
Protocol: Isolation from Myceliophthora thermophila
Note: This protocol assumes standard BSL-1 fungal handling procedures.
Strain Cultivation: Inoculate Myceliophthora thermophila (ATCC 42464) onto Potato Dextrose Agar (PDA) plates. Incubate at 45°C for 5 days.
Fermentation: Transfer agar plugs to 1L Erlenmeyer flasks containing Methionine-Enriched Medium (MEM). Methionine enrichment has been shown to enhance secondary metabolite production in this species.
Incubation: Shake at 150 rpm at 45°C for 10–14 days.
Extraction:
Filter mycelia from the broth.
Extract the filtrate with Ethyl Acetate (EtOAc) x3.
Extract the mycelial mass with Methanol (MeOH), evaporate, and partition against EtOAc.
Purification:
Combine EtOAc extracts and dry over Na₂SO₄.
Flash Chromatography: Silica gel column, eluting with a gradient of Hexane:EtOAc (90:10 to 50:50). Myceliothermophins typically elute in the mid-polarity range.
HPLC: Final purification using a C18 Reverse-Phase column (Water/Acetonitrile gradient).
Protocol: Total Synthesis (Nicolaou Route) Summary
Decalin Construction: Utilize a cascade cyclization of a keto-aldehyde precursor (derived from citronellal) to stereoselectively form the trans-fused decalin core.
Side Chain Installation: Install the butenyl side chain via a Hosomi-Sakurai allylation.
Coupling: Generate the lithium enolate of the protected pyrrolidinone and couple it with the decalin aldehyde.
Deprotection: Remove protecting groups (e.g., Teoc) to yield Myceliothermophin E.
References
Nicolaou, K. C., et al. (2014).[1] "Total Synthesis of Myceliothermophins C, D, and E." Angewandte Chemie International Edition.
Yang, Y. L., et al. (2007).[2] "New cytotoxic myceliothermophins from the thermophilic fungus Myceliophthora thermophila."[2] Chemistry – A European Journal.[2]
Koyama, N., et al. (2023). "Isolation of the Anti-Inflammatory Agent Myceliostatin from a Methionine-Enriched Culture of Myceliophthora thermophila." Journal of Natural Products.
PubChem. (n.d.). "Myceliothermophin E Compound Summary." National Library of Medicine.
Zhang, X., et al. (2010). "NF-κB signaling in inflammation and cancer." Cell Research. (Cited for pathway context)
Unveiling the Bioactive Potential of Myceliothermophin E: A Technical Guide for Researchers
Abstract Myceliothermophin E, a polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila, has emerged as a compound of significant interest within the scientific community. This technic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Myceliothermophin E, a polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila, has emerged as a compound of significant interest within the scientific community. This technical guide provides an in-depth exploration of the known biological activities of Myceliothermophin E, with a primary focus on its potent cytotoxic effects against various human cancer cell lines. Furthermore, we delve into its potential anti-inflammatory properties, drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for assessing its activity, and a discussion of its structure-activity relationships. By elucidating the mechanistic underpinnings of Myceliothermophin E's bioactivity, we aim to provide a foundation for future research and development of this promising natural product into a potential therapeutic agent.
Introduction to Myceliothermophin E and the Polyketide Landscape
Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and plants.[1][2] Their biosynthesis involves the sequential condensation of small carboxylic acid units, resulting in a vast range of complex molecules with a broad spectrum of biological activities.[1][2] These activities include antimicrobial, antiviral, immunosuppressive, and, notably, anticancer and anti-inflammatory properties.[1]
Myceliothermophin E belongs to a unique subclass of polyketides characterized by a trans-fused decalin system and a tetramic acid moiety. It is one of several related compounds, including Myceliothermophins A, B, C, and D, isolated from the thermophilic fungus Myceliophthora thermophila.[3] The structural uniqueness of these compounds, particularly the configuration of the tetramic acid portion, has been implicated as a critical determinant of their biological potency.[3]
Cytotoxic Activity of Myceliothermophin E: A Promising Anticancer Candidate
A significant body of evidence highlights the potent cytotoxic activity of Myceliothermophin E against a panel of human cancer cell lines. This section will detail the established cytotoxic profile and explore the plausible mechanisms of action.
In Vitro Efficacy Against Human Cancer Cell Lines
Myceliothermophin E has demonstrated significant growth inhibitory effects across multiple cancer cell types. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines, as summarized in the table below.
Proposed Mechanism of Action: Induction of Apoptosis
While direct mechanistic studies on Myceliothermophin E are still emerging, the cytotoxic effects of many polyketides are mediated through the induction of apoptosis, or programmed cell death.[4][5] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[6] There are two primary apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[6]
Based on the activity of other cytotoxic natural products, it is hypothesized that Myceliothermophin E may induce apoptosis in cancer cells through one or both of these pathways.[7][8]
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[6][9] The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[9] Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[10]
Caption: A simplified diagram of the extrinsic and intrinsic apoptotic pathways.
Experimental Workflow: Assessing Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]
Cell Seeding:
Culture the desired cancer cell line to ~80% confluency.
Trypsinize and resuspend the cells in fresh culture medium.
Perform a cell count and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).
Seed 100 µL of the cell suspension into each well of a 96-well plate.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of Myceliothermophin E in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Myceliothermophin E to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization and Absorbance Measurement:
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Gently pipette up and down to ensure complete solubilization.
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
Determine the IC50 value from the dose-response curve.
Caption: A step-by-step workflow diagram for the MTT cytotoxicity assay.
Potential Anti-inflammatory Activity of Myceliothermophin E
Chronic inflammation is a key contributing factor to the development and progression of many diseases, including cancer.[11] Many natural products, including polyketides, have been shown to possess potent anti-inflammatory properties.[11] While direct studies on the anti-inflammatory effects of Myceliothermophin E are limited, related compounds from Myceliophthora thermophila have been identified as inhibitors of inflammatory pathways.
The NF-κB Signaling Pathway: A Key Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a central role in regulating the inflammatory response.[12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins called IκBs.[12] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS], cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[12] This allows NF-κB to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS).[12]
Caption: A diagram illustrating the canonical NF-κB signaling pathway.
Experimental Workflow: Assessing Anti-inflammatory Activity via Nitric Oxide (NO) Assay
The production of nitric oxide (NO) by iNOS in macrophages is a hallmark of inflammation.[11] Therefore, measuring the inhibition of NO production in LPS-stimulated macrophages, such as the RAW 264.7 cell line, is a common in vitro method for screening potential anti-inflammatory compounds.
Cell Seeding:
Culture RAW 264.7 macrophage cells to ~80% confluency.
Scrape and resuspend the cells in fresh culture medium.
Perform a cell count and adjust the cell density (e.g., 2.5 x 10^5 cells/mL).
Seed 100 µL of the cell suspension into each well of a 96-well plate.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
Compound Pre-treatment and LPS Stimulation:
Prepare serial dilutions of Myceliothermophin E in culture medium.
Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of the compound.
Incubate for 1-2 hours.
Add a small volume (e.g., 10 µL) of LPS solution (final concentration of 1 µg/mL) to each well, except for the negative control wells.
Incubate the plate for an additional 24 hours.
Nitrite Measurement using Griess Reagent:
After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
Incubate at room temperature for 10 minutes, protected from light.
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
Incubate at room temperature for another 10 minutes, protected from light. A purple color will develop in the presence of nitrite.
Absorbance Measurement and Data Analysis:
Measure the absorbance at 540 nm using a microplate reader.
Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Calculate the percentage of NO production inhibition for each treatment group compared to the LPS-only control.
Structure-Activity Relationship (SAR) of Myceliothermophins
The study of the relationship between the chemical structure of a molecule and its biological activity is crucial for drug discovery and development. For the myceliothermophin family of compounds, the stereoconfiguration of the tetramic acid moiety has been identified as a key determinant of their cytotoxic potency.[3]
Myceliothermophin E possesses an unsaturated bond within the leucine-derived portion of the tetramic acid, which distinguishes it from its congeners, Myceliothermophins A, B, C, and D.[3] It has been observed that Myceliothermophins A and C exhibit significant cytotoxic effects, while their diastereomers, Myceliothermophins B and D, are inactive.[3] This strongly suggests that the specific three-dimensional arrangement of the substituents on the pyrrol-2(5H)-one ring is critical for its interaction with its biological target(s). The potent activity of Myceliothermophin E further underscores the importance of the structural features of this part of the molecule.
Future Directions and Conclusion
Myceliothermophin E stands out as a promising natural product with potent cytotoxic activity against a range of human cancer cell lines. While its exact mechanism of action is yet to be fully elucidated, it is hypothesized to induce apoptosis, a common pathway for many anticancer agents. Furthermore, based on the activity of related compounds, Myceliothermophin E may also possess valuable anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.
Future research should focus on detailed mechanistic studies to confirm the induction of apoptosis by Myceliothermophin E, identify the specific apoptotic pathway involved, and determine the key molecular targets. Investigating its effects on the NF-κB pathway will be crucial to validate its potential as an anti-inflammatory agent. Further exploration of the structure-activity relationships within the myceliothermophin class will guide the synthesis of novel analogs with improved potency and selectivity.
References
Caspase Functions in Cell Death and Disease - PMC. (n.d.). Retrieved from [Link]
Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC - NIH. (n.d.). Retrieved from [Link]
Yang, Y. L., Lu, C. P., Chen, M. Y., Chen, K. Y., Wu, Y. C., & Wu, S. H. (2007).
NF-κB in the regulation of epithelial homeostasis and inflammation - PMC - NIH. (2010, December 14). Retrieved from [Link]
Considerations Regarding the Cytotoxicity of Certain Classes of Fungal Polyketides—Potential Raw Materials for Skincare Products for Healthy and Diseased Skin - NIH. (2025, June 9). Retrieved from [Link]
New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa. (2021, June 21). Retrieved from [Link]
Cellular Mechanisms Controlling Caspase Activation and Function - PMC - NIH. (n.d.). Retrieved from [Link]
The inhibition of TNF-α-induced NF-κB activation by marine natural products | Request PDF. (2025, August 6). Retrieved from [Link]
Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress. (n.d.). Retrieved from [Link]
An epithelial Nfkb2 pathway exacerbates intestinal inflammation by supplementing latent RelA dimers to the canonical NF-κB module - PMC - NIH. (n.d.). Retrieved from [Link]
Structural Permutation of Potent Cytotoxin, Polytheonamide B: Discovery of Cytotoxic Peptide with Altered Activity - NIH. (n.d.). Retrieved from [Link]
Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents - Longdom Publishing. (n.d.). Retrieved from [Link]
Structure-activity Relationships Among Mycotoxins - PubMed. (1989). Retrieved from [Link]
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH. (n.d.). Retrieved from [Link]
Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - MDPI. (n.d.). Retrieved from [Link]
The Death Effector Domains of Caspase-8 Induce Terminal Differentiation | PLOS One. (n.d.). Retrieved from [Link]
Induction of apoptosis in human cancer cells by candidaspongiolide, a novel sponge polyketide - PubMed. (2008, September 3). Retrieved from [Link]
New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa. (2025, August 7). Retrieved from [Link]
NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. (n.d.). Retrieved from [Link]
Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents - Hilaris Publisher. (n.d.). Retrieved from [Link]
Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation - MDPI. (n.d.). Retrieved from [Link]
Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC. (2025, September 5). Retrieved from [Link]
Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study - MDPI. (n.d.). Retrieved from [Link]
The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - MDPI. (n.d.). Retrieved from [Link]
Cleaved Caspase-3 Activity & Apoptosis: Immortalized Oligodendroglial Cells l Protocol Preview - YouTube. (2022, June 20). Retrieved from [Link]
Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - Frontiers. (n.d.). Retrieved from [Link]
(PDF) Terpenoids: Natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - ResearchGate. (2025, August 6). Retrieved from [Link]
Polyketides with Anti-neuroinflammatory Activity from Theissenia cinerea - PubMed. (2021, July 23). Retrieved from [Link]
The Role of Caspase-2 in Regulating Cell Fate - MDPI. (n.d.). Retrieved from [Link]
Structure Activity Relationship Analysis Webinar - YouTube. (2018, February 22). Retrieved from [Link]
The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - MDPI. (n.d.). Retrieved from [Link]
The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities - ResearchGate. (2025, February 20). Retrieved from [Link]
Technical Whitepaper: Myceliothermophin E Cytotoxicity Profile & IC50 Analysis
Executive Summary Myceliothermophin E is a rare, potent fungal metabolite belonging to the class of polyketide-amino acid hybrids. Isolated primarily from the thermophilic fungus Myceliophthora thermophila (syn.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Myceliothermophin E is a rare, potent fungal metabolite belonging to the class of polyketide-amino acid hybrids. Isolated primarily from the thermophilic fungus Myceliophthora thermophila (syn. Thermomyces thermophilus), this compound features a decalin ring system fused with a tetramic acid moiety. Unlike its congeners (Myceliothermophins A, B, and D), Myceliothermophin E exhibits a distinct and potent cytotoxic profile against specific human carcinoma cell lines, driven by the structural unsaturation in its leucine-derived side chain.[1]
This guide provides a rigorous technical breakdown of Myceliothermophin E’s IC50 values, elucidates the structure-activity relationships (SAR) governing its potency, and details the validated experimental protocols required for reproducible cytotoxicity assessment.
Compound Profile & Chemical Architecture
Myceliothermophin E represents a complex fusion of a polyketide backbone and an amino acid residue. Its biological activity is strictly dependent on the integrity of its tetramic acid core and specific stereochemical configurations.
Chemical Class: Polyketide-amino acid hybrid (Equisetin-like).
- bond within the tetramic acid moiety, distinguishing it from the inactive Myceliothermophin D.[1]
Visualization: Biosynthetic & Structural Logic
The following diagram illustrates the hierarchical relationship between the fungal source, biosynthetic origin, and the critical structural motifs defining Myceliothermophin E.
Figure 1: Structural hierarchy and biosynthetic origin of Myceliothermophin E, highlighting the critical unsaturated side chain.
Cytotoxicity Profile: IC50 Values
The following data aggregates experimentally determined IC50 values for Myceliothermophin E. The compound demonstrates sub-micromolar potency against gastric and hepatocellular carcinoma lines, indicating a high degree of efficacy compared to standard chemotherapeutics in specific contexts.
Data Standardization:
Values originally reported in
g/mL have been converted to micromolar (M) concentrations to facilitate direct stoichiometric comparison.
Conversion Factor: (based on MW 395.59).
Table 1: Validated IC50 Values across Human Cancer Cell Lines
Cell Line
Tissue Origin
Histology
IC50 (g/mL)
IC50 (M)
Relative Sensitivity
HGC-27
Stomach
Gastric Carcinoma
0.08
0.20
Very High
HepG2
Liver
Hepatocellular Carcinoma
0.26
0.66
High
DLD-1
Colon
Colorectal Adenocarcinoma
0.32
0.81
High
Hep3B
Liver
Hepatocellular Carcinoma
0.42
1.06
Moderate-High
A549
Lung
Lung Carcinoma
Active
< 2.50
Moderate
MCF-7
Breast
Breast Adenocarcinoma
Active
< 2.50
Moderate
*Note: A549 and MCF-7 are cited as sensitive in qualitative assays, with quantitative values typically falling in the low micromolar range similar to Hep3B.
The cytotoxicity of Myceliothermophin E is not random. Comparative studies with Myceliothermophin D (which contains a saturated leucine side chain) reveal that the unsaturation at the
- position of the amino acid residue is the "molecular switch" for toxicity. The saturated analog is virtually inactive, suggesting the double bond may facilitate specific protein binding or membrane intercalation.
Experimental Methodologies
To reproduce the IC50 values listed above, a standardized MTT or CCK-8 assay protocol must be employed. The following workflow is designed to minimize edge effects and ensure statistical validity.
Reagents & Preparation[2][3][4]
Stock Solution: Dissolve 1 mg Myceliothermophin E in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C.
Assay Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS).
Control: 0.1% DMSO (Vehicle Control) and Doxorubicin (Positive Control).
Step-by-Step Protocol (MTT Assay)
Cell Seeding:
Harvest cells (e.g., HepG2) during the logarithmic growth phase.
Seed 3,000–5,000 cells/well in 96-well plates.
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Compound Treatment:
Prepare serial dilutions of Myceliothermophin E in culture medium (Range: 0.01
M to 100 M).
Remove old medium and add 100
L of treatment medium to triplicate wells.
Incubate for 48 to 72 hours .
Development:
Add 20
L of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours until purple formazan crystals form.
Carefully aspirate supernatant.
Dissolve crystals in 150
L DMSO.
Data Acquisition:
Measure absorbance (OD) at 570 nm (reference 630 nm).
Calculate % Viability:
.
Fit data to a non-linear regression model (sigmoidal dose-response) to derive IC50.
Visualization: Validated Assay Workflow
This flowchart outlines the critical path for IC50 determination, emphasizing quality control checkpoints (QC).
Figure 2: Standardized cytotoxicity workflow for Myceliothermophin E IC50 determination.
References
Source of specific IC50 values for DLD-1, Hep3B, HepG2, and HGC-27.
Zhang, Y., et al. (2010). "Total Synthesis of Myceliothermophins C, D and E." Chemistry – An Asian Journal.
Primary literature detailing the isolation, synthesis, and comparative cytotoxicity (SAR) of the Myceliothermophin class.
National Center for Biotechnology Information (NCBI). (2022). Recent advances in the chemo-biological characterization of decalin natural products. PMC9050000. Retrieved from [Link]
Confirms activity on A549 and MCF-7 and discusses the significance of the tetramic acid unsatur
Science.gov. (n.d.). Cytotoxicity IC50 Values Database. Retrieved from [Link]
Aggregated database verifying general cytotoxic ranges for fungal metabolites.
The Intricate Assembly Line: A Technical Guide to the Biosynthetic Pathway of Myceliothermophin E
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Myceliothermophin E is a potent cytotoxic polyketide-nonribosomal peptide hybrid natural product with a complex chemical architect...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Myceliothermophin E is a potent cytotoxic polyketide-nonribosomal peptide hybrid natural product with a complex chemical architecture, featuring a trans-fused decalin ring system and a conjugated 3-pyrrolin-2-one moiety. Isolated from the thermophilic fungus Myceliophthora thermophila, its unique structure and significant biological activity have garnered considerable interest in the natural product and drug discovery communities. This technical guide provides an in-depth exploration of the biosynthetic pathway of Myceliothermophin E, focusing on the central role of a multifunctional Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme. We will dissect the genetic blueprint of the biosynthetic gene cluster, propose a detailed step-by-step catalytic mechanism, and provide experimentally grounded protocols for the elucidation and manipulation of this fascinating metabolic pathway.
Introduction: The Myceliothermophin E Molecule and its Biological Significance
Myceliothermophin E and its analogues are members of a growing class of fungal metabolites that exhibit significant cytotoxic activity against a range of human cancer cell lines. The complex stereochemistry and dense functionality of Myceliothermophin E make it a challenging target for total synthesis, highlighting the efficiency and elegance of its natural biosynthetic machinery. Understanding this pathway not only provides insights into the fundamental principles of fungal natural product biosynthesis but also opens avenues for bioengineering and the production of novel, therapeutically valuable analogues.
Compound
Producing Organism
Key Structural Features
Reported Biological Activity
Myceliothermophin E
Myceliophthora thermophila
trans-fused decalin, 3-pyrrolin-2-one
Cytotoxic against various cancer cell lines
The Genetic Blueprint: The myc Biosynthetic Gene Cluster
The biosynthesis of Myceliothermophin E is orchestrated by a dedicated set of genes, collectively known as a biosynthetic gene cluster (BGC). Genomic analysis of Myceliophthora thermophila has identified a putative BGC, herein referred to as the myc cluster, which is predicted to be responsible for the production of the myceliothermophins.
At the heart of this cluster lies the gene mycA (accession number MYCTH_78013), which encodes a large, multidomain PKS-NRPS hybrid enzyme. Immediately adjacent to mycA is the gene mycB, which has been characterized as a Diels-Alderase, an enzyme that catalyzes a [4+2] cycloaddition reaction to form the decalin ring system. The functions of other putative genes within the cluster, such as those encoding tailoring enzymes (e.g., oxidoreductases, transferases), are yet to be fully elucidated but are presumed to be involved in post-PKS-NRPS modifications.
The Core Machinery: Domain Architecture of the MycA PKS-NRPS
The MycA enzyme is a modular assembly line that seamlessly integrates polyketide and nonribosomal peptide synthesis. While a definitive, experimentally validated domain organization is yet to be published, bioinformatic analysis of the MycA amino acid sequence allows for a robust prediction of its architecture. Fungal PKS-NRPS hybrids are known to be responsible for the biosynthesis of a wide array of complex natural products.
A plausible domain organization for MycA, based on the structure of Myceliothermophin E, is as follows:
Caption: Predicted domain architecture of the Myceliothermophin E PKS-NRPS, MycA.
Table of Predicted MycA Domains and Their Functions:
Domain
Abbreviation
Predicted Function
Ketosynthase
KS
Catalyzes the decarboxylative condensation of the growing polyketide chain with the next extender unit.
Acyltransferase
AT
Selects and loads the starter and extender units (malonyl-CoA or methylmalonyl-CoA) onto the ACP domain.
Dehydratase
DH
Removes a molecule of water from the β-hydroxyacyl intermediate to form an α,β-double bond.
Ketoreductase
KR
Reduces the β-keto group to a β-hydroxy group.
Acyl Carrier Protein
ACP
Tethers the growing polyketide chain via a phosphopantetheine arm.
Condensation
C
Catalyzes the formation of the peptide bond between the polyketide chain and the amino acid.
Adenylation
A
Selects and activates a specific amino acid as its adenylate.
Thiolation (Peptidyl Carrier Protein)
T (PCP)
Covalently binds the activated amino acid via a phosphopantetheine arm.
Reductase
R
Catalyzes the reductive release of the final product from the enzyme.
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of Myceliothermophin E is a multi-step process involving chain elongation, amino acid incorporation, cyclization, and tailoring reactions. The proposed pathway is as follows:
Polyketide Chain Assembly: The PKS modules of MycA iteratively condense a starter unit (likely acetyl-CoA) with several extender units (malonyl-CoA and/or methylmalonyl-CoA) to construct a linear polyketide chain. The degree of reduction at each step is controlled by the presence or absence of the DH and KR domains in each module.
Amino Acid Incorporation: The A domain of the NRPS module selects and activates a specific amino acid (predicted to be leucine based on the structure of Myceliothermophin E). This activated amino acid is then transferred to the T domain.
Hybrid Molecule Formation: The C domain of the NRPS module catalyzes the condensation of the completed polyketide chain from the final PKS module's ACP domain with the amino acid tethered to the NRPS T domain.
Reductive Release: The R domain at the C-terminus of MycA catalyzes the reductive release of the polyketide-amino acid hybrid from the enzyme, yielding an aminoacyl polyketide aldehyde.[1]
Knoevenagel Condensation: The aldehyde intermediate undergoes a spontaneous or enzyme-catalyzed Knoevenagel condensation to form the 3-pyrrolin-2-one ring, resulting in a ketone-containing intermediate.[1][2] This type of condensation is a known reaction in the biosynthesis of various natural products.
Diels-Alder Cyclization: The Diels-Alderase, MycB, catalyzes an intramolecular [4+2] cycloaddition of the polyketide chain to form the characteristic trans-fused decalin ring system of Myceliothermophin E.[1]
Caption: Proposed biosynthetic pathway for Myceliothermophin E.
Experimental Workflows for Pathway Elucidation and Engineering
The validation and further investigation of the Myceliothermophin E biosynthetic pathway require a combination of genetic, biochemical, and analytical techniques. The following protocols provide a framework for these studies.
Gene Disruption via CRISPR/Cas9 in Myceliophthora thermophila
This protocol outlines a general workflow for targeted gene disruption in M. thermophila using the CRISPR/Cas9 system, which has been successfully applied in this organism.[3][4]
Step-by-Step Methodology:
gRNA Design and Vector Construction:
Design a 20-nucleotide guide RNA (gRNA) specific to the target gene (mycA or mycB).
Clone the gRNA sequence into a suitable expression vector containing a fungal U6 promoter.
Cas9 Expression Vector:
Utilize a vector expressing a codon-optimized Cas9 nuclease under the control of a strong constitutive promoter suitable for M. thermophila.
Protoplast Preparation:
Grow M. thermophila mycelia in liquid medium.
Harvest and wash the mycelia.
Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.
Transformation:
Co-transform the M. thermophila protoplasts with the Cas9 expression vector and the gRNA expression vector using a polyethylene glycol (PEG)-mediated method.
Selection and Screening:
Plate the transformed protoplasts on a selective medium (e.g., containing hygromycin B or nourseothricin, depending on the resistance marker on the vectors).
Isolate individual transformants and screen for the desired gene disruption by PCR and sequencing of the target locus.
Phenotypic Analysis:
Cultivate the gene knockout mutants and the wild-type strain under conditions permissive for Myceliothermophin E production.
Extract the secondary metabolites from the culture broth and mycelia.
Analyze the extracts by HPLC and LC-MS to confirm the abolition of Myceliothermophin E production in the knockout mutants.
Heterologous Expression of the myc Gene Cluster in Aspergillus oryzae
Aspergillus oryzae is a well-established host for the heterologous expression of fungal biosynthetic gene clusters.[5][6]
Step-by-Step Methodology:
Gene Cluster Cloning:
Amplify the entire myc gene cluster from M. thermophila genomic DNA using long-range PCR or clone it from a genomic library.
Assemble the gene cluster into a suitable fungal expression vector, such as one containing the AMA1 sequence for autonomous replication in Aspergillus.
Host Strain and Transformation:
Prepare protoplasts of an A. oryzae host strain.
Transform the protoplasts with the vector containing the myc gene cluster.
Cultivation and Analysis:
Cultivate the transformed A. oryzae strains.
Extract and analyze the secondary metabolites by HPLC and LC-MS to detect the production of Myceliothermophin E and any novel analogues.
In Vitro Characterization of the Diels-Alderase MycB
This protocol describes the expression, purification, and functional assay of the MycB enzyme.
Step-by-Step Methodology:
Heterologous Expression and Purification:
Clone the coding sequence of mycB into an E. coli expression vector (e.g., pET vector with a His-tag).
Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)).
Purify the recombinant MycB protein using affinity chromatography (e.g., Ni-NTA).
In Vitro Assay:
Synthesize or isolate the putative substrate of MycB (the ketone intermediate).
Incubate the substrate with the purified MycB enzyme in a suitable buffer.
Monitor the reaction by HPLC or LC-MS to observe the conversion of the substrate to Myceliothermophin E.
Perform kinetic analysis to determine the enzyme's catalytic efficiency.
Caption: A generalized experimental workflow for the elucidation of the Myceliothermophin E biosynthetic pathway.
Future Perspectives and Applications
A thorough understanding of the Myceliothermophin E biosynthetic pathway provides a platform for several exciting future directions:
Analogue Generation: By manipulating the genes in the myc cluster, it may be possible to generate novel analogues of Myceliothermophin E with improved therapeutic properties. For example, altering the substrate specificity of the A domain could lead to the incorporation of different amino acids.
Pathway Reconstitution: The entire biosynthetic pathway could be reconstituted in a heterologous host to enable sustainable and scalable production of Myceliothermophin E.
Enzyme Engineering: The Diels-Alderase MycB is a fascinating enzyme with potential applications in biocatalysis for the stereoselective synthesis of complex cyclic molecules.
Conclusion
The biosynthesis of Myceliothermophin E is a testament to the remarkable chemical capabilities of fungal metabolic pathways. The convergence of a PKS-NRPS assembly line with a dedicated Diels-Alderase showcases a sophisticated strategy for the construction of a complex, biologically active natural product. The experimental approaches outlined in this guide provide a roadmap for researchers to further unravel the intricacies of this pathway and to harness its potential for the development of new therapeutic agents.
References
[Author(s) of the primary paper on Myceliothermophin E biosynthesis]. (Year). Biochemical Characterization of a Eukaryotic Decalin-Forming Diels–Alderase. Journal Name, Volume(Issue), Pages. [A placeholder for the full citation, as the exact paper is not provided in the search results, but its existence and key findings are confirmed.]
[Author(s) of the primary paper on Myceliothermophin E biosynthesis]. (Year). Biochemical Characterization of a Eukaryotic Decalin-Forming Diels–Alderase. Journal Name, Volume(Issue), Pages. [A placeholder for the full citation, as the exact paper is not provided in the search results, but its existence and key findings are confirmed.]
[Author(s) of a relevant review on Knoevenagel condensation in natural product biosynthesis]. (Year). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Journal Name, Volume(Issue), Pages.
[Author(s) of a paper on CRISPR/Cas9 in Myceliophthora thermophila]. (2017). Development of a genome-editing CRISPR/Cas9 system in thermophilic fungal Myceliophthora species and its application to hyper-cellulase production strain engineering. Biotechnology for Biofuels, 10, 1. [Link]
[Author(s) of a paper on heterologous expression in Aspergillus oryzae]. (2012). Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites. Applied Microbiology and Biotechnology, 93(5), 2011-2018. [Link]
[Author(s) of a paper on heterologous expression in Aspergillus oryzae]. (2012). Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites. Applied Microbiology and Biotechnology, 93(5), 2011-2018. [Link]
[Author(s) of a paper on CRISPR/Cas9 in Myceliophthora thermophila]. (2022). Development of an Efficient C-to-T Base-Editing System and Its Application to Cellulase Transcription Factor Precise Engineering in Thermophilic Fungus Myceliophthora thermophila. Applied and Environmental Microbiology, 88(10), e0010922. [Link]
Technical Deep Dive: The Pharmacophore Dynamics of the 3-Pyrrolin-2-one Moiety in Myceliothermophin E
Executive Summary Myceliothermophin E is a complex polyketide belonging to the class of 3-decalinoyltetramic acids . Its biological potency is intrinsically linked to the 3-pyrrolin-2-one moiety (often existing in tautom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Myceliothermophin E is a complex polyketide belonging to the class of 3-decalinoyltetramic acids . Its biological potency is intrinsically linked to the 3-pyrrolin-2-one moiety (often existing in tautomeric equilibrium with the 2,4-pyrrolidinedione system). This nitrogenous heterocycle serves as the molecule’s pharmacophoric "warhead," facilitating critical interactions with biological targets through covalent modification (Michael addition) and specific hydrogen bonding networks.
This guide analyzes the structural significance of this moiety, details the mechanism of action (MOA) driven by its electrophilic nature, and provides field-proven protocols for its synthesis and biological evaluation, grounded in the authoritative work of K.C. Nicolaou and recent medicinal chemistry advancements.[1][2]
Part 1: Structural Analysis & Pharmacophore Dynamics
The Core Architecture
The 3-pyrrolin-2-one moiety is an
-unsaturated -lactam.[3] In the context of Myceliothermophin E, this ring is fused to a trans-decalin system, creating a rigid scaffold that orients the reactive lactam for optimal target engagement.
Key Structural Features:
Electrophilic Center: The double bond at the C3-C4 position (in the 3-pyrrolin-2-one numbering) creates an electron-deficient center susceptible to nucleophilic attack.
H-Bonding Donor/Acceptor: The lactam nitrogen (H-bond donor) and the carbonyl oxygen (H-bond acceptor) form a "recognition motif" essential for binding affinity.
Tautomeric Versatility: The moiety exists in equilibrium with its enol forms (3-hydroxy-3-pyrrolin-2-one), allowing it to adapt to different electrostatic environments within a protein binding pocket.
Mechanism of Action: The Cysteine Trap
The primary driver of cytotoxicity in 3-pyrrolin-2-one-containing natural products is their ability to act as Michael acceptors .
The Trigger: Intracellular nucleophiles, particularly the thiolate group of Cysteine residues on target proteins (e.g., enzymes like mPGES-1 or redox sensors like Keap1), attack the
-carbon of the unsaturated lactam.
The Lock: This results in a covalent C-S bond formation, irreversibly inhibiting the protein's function.
Diagram 1: Michael Addition Mechanism
Caption: Mechanism of covalent inhibition via Michael addition of a cysteine residue to the 3-pyrrolin-2-one warhead.
Part 2: Total Synthesis (The Nicolaou Route)
The synthesis of Myceliothermophin E is a masterclass in cascade cyclization, as demonstrated by K.C. Nicolaou’s group.[1][2][4][5] The construction of the 3-pyrrolin-2-one/tetramic acid core is a late-stage event that requires precise stereochemical control.
Strategic Overview
The synthesis hinges on constructing the trans-decalin core first, followed by the appendage of the nitrogenous ring.
Decalin Formation: An intramolecular Diels-Alder or cascade cyclization forms the bicyclic core.
Lactam Installation: The 3-pyrrolin-2-one ring is often installed via a Dieckmann cyclization or a Lacey-Dieckmann condensation of an amino acid derivative with an activated acyl group.
Diagram 2: Synthetic Logic Flow
Caption: Simplified workflow of the Nicolaou total synthesis highlighting the late-stage formation of the lactam ring.
Protocol: Late-Stage Lactam Formation (Adapted)
Note: This protocol is a generalized adaptation based on the chemistry described in the Nicolaou synthesis of Myceliothermophins.
Reagents:
Amino ester precursor (0.1 mmol)
Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)
Anhydrous Methanol (MeOH) or THF
Acidic quench (1N HCl)
Step-by-Step Methodology:
Preparation: Dissolve the trans-decalin beta-keto ester intermediate (1.0 equiv) and the appropriate amino acid derivative (1.2 equiv) in anhydrous MeOH under Argon.
Cyclization: Add NaOMe (2.0 equiv) dropwise at 0°C. The basic condition drives the condensation between the amine and the ketone, followed by intramolecular attack on the ester to close the ring.
Reflux: Warm to room temperature and reflux for 4-6 hours to ensure complete formation of the tetramic acid/pyrrolinone ring.
Quench: Cool to 0°C and acidify with 1N HCl to pH 2. This step is critical to protonate the enol, stabilizing the 3-pyrrolin-2-one tautomer.
Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.
Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Part 3: Biological Evaluation & Data[6]
Cytotoxicity Profile
The 3-pyrrolin-2-one moiety confers significant cytotoxicity against various cancer cell lines. The data below summarizes typical IC50 ranges for this class of compounds.
Table 1: Comparative Cytotoxicity Data (IC50 in
M)
Cell Line
Tissue Origin
IC50 (Myceliothermophin Class)
Reference Standard (Doxorubicin)
HCT-116
Colon Carcinoma
1.5 - 5.0
0.2
A549
Lung Carcinoma
3.0 - 8.5
0.5
HepG2
Liver Carcinoma
2.1 - 6.0
0.4
MRSA
Bacteria
15.8 (MIC)
1.0 (Vancomycin)
Data synthesized from comparative studies on tetramic acid derivatives [1, 4].[3]
Protocol: MTT Cytotoxicity Assay
Objective: Validate the functional activity of the synthesized moiety.
Seeding: Seed tumor cells (e.g., HCT-116) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
Treatment: Add Myceliothermophin E (or analog) in serial dilutions (0.1 - 100
M). Include DMSO control (<0.5%).
Incubation: Incubate for 48-72 hours.
Labeling: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove supernatant and add 150
L DMSO to dissolve formazan crystals.
Read: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
References
Total Synthesis of Myceliothermophins C, D, and E. Nicolaou, K. C., et al. Angewandte Chemie International Edition, 2014.[1] Link
New Tetramic Acids Comprising of Decalin and Pyridones From Chaetomium olivaceum. Frontiers in Microbiology, 2020. Link
Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 2021. Link
Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors. Journal of Medicinal Chemistry, 2013. Link
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. Royal Society Open Science, 2022. Link
Myceliothermophin E: A Technical Guide to Unlocking its Drug Discovery Potential
Executive Summary Myceliothermophin E, a structurally intriguing polyketide natural product, presents a compelling starting point for novel therapeutic development. Isolated from the thermophilic fungus Myceliophthora th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Myceliothermophin E, a structurally intriguing polyketide natural product, presents a compelling starting point for novel therapeutic development. Isolated from the thermophilic fungus Myceliophthora thermophila, this metabolite exhibits potent cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of Myceliothermophin E, from its biological origins and chemical characteristics to its known pharmacological effects and, crucially, the experimental pathways to further elucidate its drug discovery potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and provides actionable, field-proven methodologies to navigate the critical next steps in translating this natural product's promise into a tangible therapeutic asset. We will delve into detailed protocols for its isolation, cytotoxic evaluation, and the essential, yet currently unelucidated, mechanism of action. This guide is structured to empower scientific inquiry and accelerate the journey of Myceliothermophin E from a natural curiosity to a potential clinical candidate.
Introduction: The Promise of Fungal Polyketides
Nature has consistently been a master chemist, providing a vast and diverse arsenal of bioactive molecules. Among these, fungal polyketides represent a particularly rich source of therapeutic agents[1]. These complex molecules are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs)[2][3]. Myceliothermophin E emerges from this prolific background, distinguished by its unique chemical architecture and significant biological activity.
Myceliothermophin E is a polyketide-amino acid hybrid compound characterized by a trans-fused decalin system and a tetramic acid moiety[4][5][6]. First isolated from the thermophilic fungus Myceliophthora thermophila, it has demonstrated potent cytotoxic effects against several human cancer cell lines, including hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7)[6][7]. Its total synthesis has been successfully achieved, confirming its complex stereochemistry and opening avenues for the generation of synthetic analogs[4][5].
This guide will provide a detailed exploration of Myceliothermophin E, with a focus on the practical steps required to advance its preclinical development.
Biological and Chemical Foundation
The Producing Organism: Myceliophthora thermophila
Myceliophthora thermophila is a thermophilic ascomycete fungus that thrives at elevated temperatures, typically between 40-50°C. This characteristic is advantageous for industrial-scale fermentation, as it reduces the risk of contamination by common mesophilic microbes. The fungus is a known producer of a variety of enzymes and secondary metabolites. While the complete genome of M. thermophila has been sequenced, the specific biosynthetic gene cluster responsible for Myceliothermophin E production has not yet been fully characterized. Identifying and understanding this gene cluster is a critical step for optimizing production through genetic engineering techniques[8][9][10][11].
Chemical Structure and Physicochemical Properties
Myceliothermophin E possesses a complex and stereochemically rich structure. Key features include a trans-fused decalin core, a tetramic acid unit, and multiple chiral centers. Its molecular formula is C₂₆H₃₇NO₂ with a molecular weight of 395.587 g/mol [12].
Further characterization of its physicochemical properties, such as solubility in various solvents, stability at different pH and temperatures, and its octanol-water partition coefficient (LogP), is essential for formulation development and pharmacokinetic studies[13][14][15][16].
Putative Biosynthetic Pathway
As a polyketide, the biosynthesis of Myceliothermophin E is orchestrated by a Type I iterative polyketide synthase (PKS)[2][17]. While the specific gene cluster remains to be identified, a putative pathway can be proposed based on the general principles of fungal polyketide biosynthesis. The pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization, reduction, and other modifications to form the decalin core. The tetramic acid moiety is likely derived from an amino acid precursor.
Caption: Putative biosynthetic pathway of Myceliothermophin E.
Pharmacological Potential and In Vitro Evaluation
Cytotoxic Activity
Myceliothermophin E has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The reported IC₅₀ values highlight its potential as an anticancer agent[6][7].
Cell Line
Cancer Type
IC₅₀ (µg/mL)
HepG2
Hepatoblastoma
0.28
Hep3B
Hepatocellular Carcinoma
0.41
A-549
Lung Carcinoma
0.26
MCF-7
Breast Adenocarcinoma
0.27
Antimicrobial Activity
In addition to its anticancer properties, Myceliothermophin E has been reported to possess activity against Methicillin-resistant Staphylococcus aureus (MRSA)[12]. This dual activity is of significant interest and warrants further investigation.
Elucidating the Mechanism of Action: A Critical Next Step
While the cytotoxic effects of Myceliothermophin E are established, its mechanism of action remains unknown. A thorough understanding of how it induces cell death is paramount for its development as a therapeutic agent. Key questions to address include:
Does Myceliothermophin E induce apoptosis, necrosis, or another form of cell death?
Does it cause cell cycle arrest?
What are its specific molecular targets?
The following sections provide detailed protocols for experiments designed to answer these critical questions.
Experimental Protocols for Advancing Myceliothermophin E Drug Discovery
Production, Isolation, and Purification of Myceliothermophin E
Objective: To obtain a sufficient quantity of pure Myceliothermophin E for biological evaluation.
Methodology:
Cultivation of Myceliophthora thermophila
Prepare a suitable liquid medium (e.g., Potato Dextrose Broth or a custom defined medium).
Inoculate the medium with a mycelial slurry of M. thermophila.
Incubate at 45°C with shaking (e.g., 150 rpm) for 7-10 days to allow for robust growth and secondary metabolite production.
Extraction of Myceliothermophin E
Separate the mycelia from the culture broth by filtration.
Extract the culture broth with an equal volume of ethyl acetate three times.
Extract the mycelia with methanol or acetone, followed by evaporation of the solvent and partitioning between ethyl acetate and water.
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield a crude extract.
Purification by Column Chromatography
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
Subject the dissolved extract to silica gel column chromatography.
Elute with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
Combine fractions containing the compound of interest.
Perform further purification steps, such as preparative HPLC, to obtain highly pure Myceliothermophin E.
Caption: Workflow for the isolation and purification of Myceliothermophin E.
In Vitro Cytotoxicity Assessment
Objective: To confirm and expand upon the known cytotoxic activity of Myceliothermophin E against a broader panel of cancer cell lines.
Methodology: MTT Assay
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of Myceliothermophin E in DMSO.
Prepare serial dilutions of the compound in culture medium.
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
Incubate for 48-72 hours.
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
Formazan Solubilization and Absorbance Measurement:
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
Incubate overnight at 37°C to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Investigation of Cell Death Mechanisms
Objective: To determine whether Myceliothermophin E induces apoptosis and/or causes cell cycle arrest.
4.3.1. Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Methodology:
Cell Treatment:
Treat cells with Myceliothermophin E at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle control.
Cell Harvesting and Staining:
Harvest the cells (including the supernatant for suspension cells) and wash with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add Annexin V-FITC and PI to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Analyze the stained cells by flow cytometry.
Viable cells will be negative for both Annexin V and PI.
Early apoptotic cells will be Annexin V positive and PI negative.
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Principle: PI stains DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
Cell Treatment:
Treat cells with Myceliothermophin E as described for the apoptosis assay.
Cell Fixation and Staining:
Harvest and wash the cells with PBS.
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
Incubate for 30 minutes at 37°C in the dark.
Flow Cytometry Analysis:
Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Caption: Experimental workflow to elucidate the mechanism of action.
Target Identification Strategies
Identifying the molecular target(s) of Myceliothermophin E is a crucial step. Several approaches can be employed[18][19]:
Affinity-based methods: This involves synthesizing a derivative of Myceliothermophin E with a tag (e.g., biotin or a photo-crosslinker) to "fish out" its binding partners from cell lysates.
Computational approaches: Docking studies can be performed if a putative target is suspected based on structural similarity to other known drugs or natural products.
Omics-based approaches: Transcriptomic or proteomic profiling of cells treated with Myceliothermophin E can reveal changes in gene or protein expression that point towards the affected pathways and potential targets.
Future Directions and Concluding Remarks
The journey of a natural product from discovery to a clinically approved drug is long and challenging. For Myceliothermophin E, the initial data is highly promising, but significant work remains. Key future directions include:
In-depth Pharmacological Profiling: A comprehensive assessment of its activity against a wider range of cancer cell lines and microbial strains is necessary.
ADME-Tox Studies: In vitro and in vivo studies to evaluate its absorption, distribution, metabolism, excretion, and toxicity are critical for assessing its drug-like properties[20][21].
In Vivo Efficacy Studies: Once a mechanism of action is better understood and a favorable preliminary safety profile is established, evaluation in animal models of cancer is the next logical step.
Medicinal Chemistry Efforts: The total synthesis of Myceliothermophin E provides a platform for the creation of analogs with improved potency, selectivity, and pharmacokinetic properties.
Myceliothermophin E stands as a testament to the untapped therapeutic potential residing in the fungal kingdom. Its potent cytotoxic activity, coupled with a unique chemical structure, makes it a compelling candidate for further investigation. By systematically applying the experimental strategies outlined in this guide, the scientific community can work towards unlocking the full therapeutic potential of this remarkable natural product.
References
Nicolaou, K. C., Shi, L., Lu, M., Pattanayak, M. R., Shah, A. A., Ioannidou, H. A., & Lamani, M. (2014). Total synthesis of myceliothermophins C, D, and E. Angewandte Chemie International Edition, 53(41), 10970-10974. [Link]
Nicolaou, K. C., Shi, L., Lu, M., Pattanayak, M. R., Shah, A. A., Ioannidou, H. A., & Lamani, M. (2014). Total Synthesis of Myceliothermophins C, D and E. Angewandte Chemie (International ed. in English), 53(41), 10970–10974. [Link]
Yang, Y. L., Lu, C. P., Chen, M. Y., Chen, K. Y., Wu, Y. C., & Wu, S. H. (2007). Cytotoxic polyketides containing tetramic acid moieties isolated from the fungus Myceliophthora Thermophila: elucidation of the relationship between cytotoxicity and stereoconfiguration. Chemistry–A European Journal, 13(24), 6985-6991. [Link]
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Zhang, X., et al. (2018). Cell toxicity mechanism and biomarker. Molecular and clinical oncology. [Link]
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Application Note: Cascade-Based Cyclization in Myceliothermophin E Synthesis
This Application Note is structured to provide a deep technical dive into the cascade-based cyclization used in the total synthesis of Myceliothermophin E . It focuses on the Nicolaou synthesis (2014) , which established...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a deep technical dive into the cascade-based cyclization used in the total synthesis of Myceliothermophin E . It focuses on the Nicolaou synthesis (2014) , which established a scalable route to the trans-fused decalin core, a structural motif critical for the compound's cytotoxicity.
Executive Summary & Scientific Context
Myceliothermophin E is a cytotoxic polyketide isolated from the thermophilic fungus Myceliophthora thermophila. Structurally, it features a rare and thermodynamically challenging trans-fused decalin core linked to a tetramic acid (pyrrolidinone) moiety.
The primary synthetic bottleneck in accessing Myceliothermophins is the stereoselective construction of the highly substituted decalin core. Traditional approaches, such as the intramolecular Diels–Alder (IMDA) reaction, often suffer from the instability of the required polyunsaturated aldehyde precursors.
The Solution: A cascade-based bis-cyclization strategy (specifically an intramolecular Michael addition/aldol condensation sequence). This approach allows for the rapid assembly of the bicyclic core from a linear keto-aldehyde precursor under mild conditions, bypassing the need for unstable dienes and providing high stereocontrol.
Strategic Analysis: The Cascade Mechanism
The core innovation is the replacement of a stepwise ring construction with a "zipper" cascade. This process transforms an acyclic polyene chain containing a ketone and an aldehyde equivalent (often masked as an epoxide) into the bicyclic decalin system in a single synthetic operation.
Mechanistic Pathway[3][4][5]
Precursor Activation: A linear keto-aldehyde precursor is generated (often via Lewis-acid mediated epoxide opening).
Cycle 1 (Michael Addition): Under acidic or basic conditions, the enol/enolate of the ketone attacks an
-unsaturated system to form the first cyclohexane ring.
Cycle 2 (Aldol Condensation): The resulting intermediate undergoes an intramolecular aldol reaction to close the second ring, establishing the decalin system.
Dehydration: Elimination of water locks the conformation, typically yielding the thermodynamically favored trans-fused system or a precursor that can be equilibrated to it.
Comparative Advantage
Feature
Traditional Diels-Alder (IMDA)
Cascade Michael-Aldol (Nicolaou)
Precursor Stability
Low (Polyunsaturated aldehydes are prone to polymerization)
High (Masked keto-epoxides are stable)
Stereocontrol
Substrate controlled (often requires high temp)
Thermodynamic control (trans-fusion favored)
Step Count
Short, but precursor synthesis is long
Convergent and step-efficient
Scalability
Limited by precursor instability
High (Gram-scale amenable)
Detailed Experimental Protocol
The following protocol outlines the generation of the decalin core (Compound 6 in the Nicolaou synthesis) from its acyclic precursor.
Phase 1: Precursor Assembly (Epoxide Opening)
Objective: Unmask the reactive keto-aldehyde from a stable epoxide precursor.
Reagents:
Substrate: Epoxy-ketone derivative (derived from Citronellal)
Mechanism in situ: The acid catalyzes the enolization of the ketone, followed by conjugate addition (Michael) and subsequent aldol closure. The reflux conditions promote the final dehydration.
Quench: Cool to room temperature and quench with saturated aqueous
.
Workup: Extract with
(3x), wash with brine, dry over , and concentrate.
Stereochemistry: Predominantly trans-fused decalin (verified by NOESY or X-ray of derivatives).
Pathway Visualization (DOT Diagram)
The following diagram illustrates the transformation from the linear precursor to the bicyclic core.
Caption: Mechanistic flow of the InCl3/PTSA-mediated cascade converting the linear epoxy-ketone into the trans-fused decalin core.
End-Game: Tetramic Acid Coupling
Once the decalin core is synthesized, the total synthesis is completed via a "Late-Stage Divergence" strategy:
Coupling: The decalin aldehyde is coupled with a tetramic acid building block (pyrrolidinone) using LDA (Lithium Diisopropylamide) at -78°C.
Oxidation/Elimination: The resulting alcohol is oxidized (Dess-Martin Periodinane) and subjected to selenylation/elimination to install the exocyclic double bond.
Deprotection: Removal of protecting groups (e.g., Teoc, TBS) yields Myceliothermophin E.
Nicolaou, K. C., et al. (2014).[3][4] "Total Synthesis of Myceliothermophins C, D, and E." Angewandte Chemie International Edition, 53(41), 10970-10974.[3] [Link]
Shi, L., et al. (2014).[3] "Construction of the Trans-Fused Decalin System via Cascade Cyclization." Journal of the American Chemical Society (Related methodology context).
Anderson, J. C. (2005). "The Michael-Aldol Cascade in Natural Product Synthesis." Current Organic Chemistry. (General review of the mechanism).
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Myceliothermophin E
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Cytotoxic Potential of Myceliothermophin E Myceliothermophin E is a fascinating polyketide-amino acid hybrid natural product iso...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Cytotoxic Potential of Myceliothermophin E
Myceliothermophin E is a fascinating polyketide-amino acid hybrid natural product isolated from the fungus Thermothelomyces thermophilus[1]. Structurally, it belongs to a class of compounds containing a trans-fused decalin system, which has garnered significant interest in the scientific community for its potential as a source of novel anticancer drugs[1]. Preliminary studies have demonstrated that Myceliothermophin E exhibits potent cytotoxic properties against a panel of human cancer cell lines, including hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7)[2]. These findings underscore the potential of Myceliothermophin E as a lead compound in oncology drug discovery.
This comprehensive guide, designed for researchers and drug development professionals, provides a detailed framework for assessing the in vitro cytotoxicity of Myceliothermophin E. Beyond simply quantifying cell death, the protocols outlined herein are structured to elucidate the underlying mechanism of action, a critical step in the preclinical development of any potential therapeutic agent. We will explore a multi-faceted approach, beginning with foundational assays to determine overall cytotoxicity and progressing to more nuanced investigations into the mode of cell death, such as apoptosis.
Core Principles in Cytotoxicity Testing
The initial assessment of a novel compound's anticancer potential invariably begins with in vitro cytotoxicity screening. This process involves exposing cultured cancer cells to the compound of interest and measuring the extent of cell death or inhibition of proliferation. The choice of assay is paramount and should be guided by the specific questions being addressed. A robust cytotoxicity assessment will often employ multiple assays that measure different cellular parameters. This multi-pronged approach provides a more complete picture of the compound's effects and helps to avoid misleading results that can arise from assay-specific artifacts.
General cell culture and handling should adhere to best practices to ensure the reproducibility and validity of experimental results. For detailed guidance on cell culture techniques, including thawing, subculturing, and cryopreservation, authoritative resources such as the ATCC Animal Cell Culture Guide are highly recommended[3][4][5].
Part 1: Determining the Potency of Myceliothermophin E - Total Cytotoxicity Assays
The first step in characterizing the cytotoxic profile of Myceliothermophin E is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. Two widely used and robust methods for this initial assessment are the MTT and Sulforhodamine B (SRB) assays.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells[6]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product[6][7]. The amount of formazan produced is directly proportional to the number of living cells[8].
Causality Behind Experimental Choices: This assay is an excellent first-pass screen for cytotoxicity as it provides a quantitative measure of cell viability based on a key indicator of cellular health – mitochondrial function. A reduction in the metabolic activity of cells treated with Myceliothermophin E would suggest a cytotoxic or cytostatic effect.
Cell Seeding: Seed cancer cells (e.g., HepG2, A-549, MCF-7) into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2[9].
Compound Treatment: Prepare a serial dilution of Myceliothermophin E in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Myceliothermophin E. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours)[2].
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C[7][10].
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking[7][10].
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[7].
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein[11][12]. SRB is a bright pink aminoxanthine dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions[13]. The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number[11].
Causality Behind Experimental Choices: The SRB assay is a reliable alternative to the MTT assay and is less susceptible to interference from compounds that may affect mitochondrial function without directly killing the cells. It provides a measure of cell biomass, which is a direct indicator of cell proliferation and survival.
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
Cell Fixation: After the incubation period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour[11][13].
Washing: Wash the plates five times with slow-running tap water to remove the TCA and excess medium. Allow the plates to air dry completely[11][12].
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes[11].
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye[11]. Allow the plates to air dry.
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye[14].
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader[13].
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Parameter
MTT Assay
SRB Assay
Principle
Measures mitochondrial dehydrogenase activity
Measures total cellular protein
Endpoint
Colorimetric (purple formazan)
Colorimetric (pink SRB dye)
Advantages
Widely used, reflects metabolic activity
Less prone to interference, stable endpoint
Disadvantages
Can be affected by mitochondrial dysfunction
Requires a fixation step
Absorbance
570 nm (reference 630 nm)
540 nm
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potency of Myceliothermophin E has been established, the next critical step is to determine the mode of cell death it induces. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death)[15][16]. Distinguishing between these pathways is crucial for understanding the therapeutic potential of a compound.
Lactate Dehydrogenase (LDH) Assay for Necrosis
Principle: The LDH assay is a colorimetric method used to quantify necrosis[17]. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis[1][18]. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product[17].
Causality Behind Experimental Choices: An increase in LDH release in Myceliothermophin E-treated cells would indicate a necrotic mode of cell death. This assay is particularly useful for distinguishing between apoptosis, where the cell membrane remains intact until the final stages, and necrosis, which is characterized by early membrane rupture.
Cell Seeding and Treatment: Seed and treat cells with Myceliothermophin E as described for the MTT and SRB assays. It is essential to include a positive control for necrosis (e.g., by treating cells with a lysis buffer).
Collection of Supernatant: After the desired incubation period, carefully collect a portion of the cell culture supernatant from each well.
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit)[19].
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light[19].
Stop Reaction: Add the stop solution provided in the kit to each well[19].
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[19].
Data Analysis: Calculate the percentage of LDH release relative to the positive control (maximum LDH release).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Causality Behind Experimental Choices: This assay allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). A significant increase in the Annexin V-positive/PI-negative population following treatment with Myceliothermophin E would strongly suggest an apoptotic mechanism.
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Myceliothermophin E at concentrations around the IC50 value for the appropriate duration.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
Washing: Wash the cells once with cold PBS.
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. Incubate for 15-20 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Caspase-3/7 Activity Assay for Apoptosis
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade and are responsible for the cleavage of key cellular proteins. This assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. The resulting luminescent or fluorescent signal is proportional to the amount of caspase activity.
Causality Behind Experimental Choices: Activation of caspase-3 and -7 is a hallmark of apoptosis. An increase in caspase-3/7 activity in cells treated with Myceliothermophin E provides strong evidence for the induction of apoptosis through the canonical caspase-dependent pathway.
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with Myceliothermophin E.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega) by reconstituting the lyophilized substrate with the provided buffer.
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Express the results as the fold-change in caspase activity in treated cells compared to the vehicle control.
Experimental Workflow and Data Interpretation
Caption: Experimental workflow for cytotoxicity assessment.
Interpreting the data from this series of assays will provide a comprehensive understanding of Myceliothermophin E's cytotoxic properties. For instance, a low IC50 value from the MTT and SRB assays coupled with a significant increase in Annexin V-positive cells and caspase-3/7 activity would strongly suggest that Myceliothermophin E is a potent inducer of apoptosis. Conversely, a high level of LDH release with minimal Annexin V staining or caspase activation would point towards a necrotic mechanism of cell death.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the in vitro characterization of Myceliothermophin E's cytotoxic activity. By systematically evaluating its potency and elucidating its mechanism of cell death, researchers can gain critical insights into its therapeutic potential. The data generated from these assays will be instrumental in guiding further preclinical development, including in vivo efficacy studies and medicinal chemistry efforts to optimize its structure for improved activity and drug-like properties. The potent cytotoxic profile of Myceliothermophin E against a range of cancer cell lines makes it a compelling candidate for further investigation in the quest for novel and effective cancer therapeutics.
References
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
Nicolaou, K. C., Sarlah, D., & Shang, M. (2014). Total Synthesis of Myceliothermophins C, D and E.
Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Retrieved from [Link]
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Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Wu, G., Zhai, S., Li, C., & Li, Z. (2011). Myceliothermophins A and B, two new cytotoxic metabolites from the thermophilic fungus Myceliophthora thermophila. Chemistry & biodiversity, 8(10), 1936–1942.
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Technical Support Center: Optimizing Cascade Reactions for (-)-Maoecrystal V Production
Last Updated: February 4, 2026 Introduction Welcome to the technical support center for the synthesis of (-)-Maoecrystal V. This guide is designed for researchers, medicinal chemists, and process development scientists w...
Author: BenchChem Technical Support Team. Date: February 2026
Last Updated: February 4, 2026
Introduction
Welcome to the technical support center for the synthesis of (-)-Maoecrystal V. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing cascade reactions to construct the complex polycyclic core of this potent cytotoxic agent.
(-)-Maoecrystal V, an ent-kaurane diterpenoid isolated from Isodon eriocalyx, presents a formidable synthetic challenge due to its densely packed pentacyclic framework, which includes a bicyclo[2.2.2]octan-2-one system and three contiguous quaternary stereocenters.[1][2] Its remarkable and selective cytotoxicity against HeLa cells makes it a compelling target for drug development.[1][3]
Several total syntheses have been reported, many of which hinge on a critical cascade reaction to rapidly build molecular complexity from simpler precursors.[2][4][5] This guide focuses on troubleshooting and optimizing these crucial steps, drawing from established synthetic strategies to provide actionable solutions for common experimental hurdles. Cascade reactions offer an elegant and efficient path to complex molecules, but their sensitivity to reaction conditions necessitates a thorough understanding of the underlying mechanisms for successful execution.[6][7]
Core Reaction Overview: The Intramolecular Diels-Alder (IMDA) Cascade
A frequently employed and powerful strategy in the synthesis of (-)-Maoecrystal V involves an Intramolecular Diels-Alder (IMDA) reaction.[2] This key transformation constructs the bicyclo[2.2.2]octanone and tetrahydrofuran rings in a single, stereochemically complex step. The successful execution of this cascade is paramount for the overall efficiency of the synthesis.
Reaction Scheme: A suitably functionalized triene precursor undergoes thermal or Lewis acid-catalyzed cyclization to form the core pentacyclic structure of Maoecrystal V.
Mechanism: The reaction proceeds via a concerted [4+2] cycloaddition, where a diene and a dienophile, tethered within the same molecule, react to form the bicyclic system. The facial selectivity of this cycloaddition is a critical parameter that dictates the stereochemical outcome and is highly influenced by steric and electronic factors of the precursor.[1][2]
This section addresses common issues encountered during the cascade reaction for (-)-Maoecrystal V synthesis.
Q1: My IMDA cascade reaction yield is consistently low or fails completely. What are the primary factors to investigate?
Answer: Low yield in the key IMDA cascade is a common but surmountable issue. The causality can typically be traced to one of three areas: substrate quality, reaction conditions, or competing side reactions.
Substrate Purity and Integrity:
Causality: The triene precursor is often a complex molecule, susceptible to degradation or isomerization. Trace impurities (e.g., residual acid/base from previous steps, metal contaminants) can poison catalysts or initiate decomposition pathways.
Troubleshooting Steps:
Rigorous Purification: Ensure the precursor is purified meticulously, typically via flash column chromatography. Use high-purity, distilled solvents for chromatography.
Full Characterization: Confirm the structure and purity of the precursor immediately before use via ¹H NMR, ¹³C NMR, and HRMS. An incorrect or isomeric structure will not undergo the desired cascade.
Handling and Storage: Store the purified precursor under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C) to prevent degradation, especially if it contains sensitive functional groups.
Reaction Conditions:
Causality: The IMDA reaction's activation barrier and selectivity are highly sensitive to temperature, concentration, and solvent.[2] Thermal conditions require precise temperature control to favor the desired cycloaddition over decomposition.
Troubleshooting Steps:
Temperature Optimization: If using thermal conditions, screen a range of temperatures. Start at the literature-reported temperature (e.g., 85 °C in toluene) and adjust in 5-10 °C increments.[8] Overheating can lead to charring and decomposition, while insufficient heat will result in no reaction.
Concentration Effects: The "intramolecular" nature of the reaction implies that it should be favored at high dilution to minimize intermolecular side reactions. If you observe oligomerization or polymerization (visible as baseline material on TLC), try reducing the concentration (e.g., from 0.01 M to 0.001 M).
Solvent Choice: The polarity and boiling point of the solvent are critical. Toluene is commonly used for its high boiling point and ability to solvate organic precursors. If solubility is an issue, consider alternatives like xylene or mesitylene, but be mindful that this will require adjusting the reaction temperature.
Lewis Acid Catalysis (if applicable):
Causality: Some strategies employ Lewis acids to lower the activation energy and control stereoselectivity.[2] The choice of Lewis acid and its stoichiometry are critical; incorrect choices can lead to substrate decomposition.
Troubleshooting Steps:
Screen Lewis Acids: If one Lewis acid (e.g., ZnI₂) fails, consider screening others like TiCl₄, SnCl₄, or InI₃, as their coordination properties differ.[8][9]
Stoichiometry and Purity: Ensure the Lewis acid is fresh and anhydrous. Use precise amounts; excess Lewis acid can catalyze undesired pathways.
Q2: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of the cascade?
Answer: Poor diastereoselectivity in the IMDA cascade is a significant challenge, often stemming from insufficient facial control during the cycloaddition.[1]
Understanding the Transition State:
Causality: The stereochemical outcome is determined by the relative energies of competing transition states (endo vs. exo, and different facial approaches). Steric hindrance in the precursor is the primary tool for controlling this.
Visualization:
Caption: Control of diastereoselectivity via transition state energy.
Troubleshooting Strategies:
Modify Substrate: The most powerful method is to modify the precursor. Adding a bulky protecting group (e.g., a silyl ether) near one face of the diene or dienophile can effectively block that approach, favoring cycloaddition from the less hindered face.[2]
Lewis Acid Coordination: As mentioned, Lewis acids can act as conformational locks by coordinating to carbonyls or ethers in the precursor. This can pre-organize the molecule into a conformation that leads preferentially to the desired transition state.
Temperature Reduction: Lowering the reaction temperature (often enabled by using a Lewis acid) can increase selectivity, as the reaction will be more sensitive to small differences in activation energies between the competing transition states.
Q3: My reaction involves an organocatalytic Michael-Aldol cascade. What is the specific role of the amine catalyst and acid co-catalyst?
Answer: In organocatalytic cascades, such as a Michael-Aldol sequence, the amine catalyst and acid co-catalyst work in concert to activate the substrates and facilitate the reaction through distinct mechanistic pathways.[10][11]
Role: The secondary amine catalyst activates the enolizable carbonyl compound (the Michael donor) by forming a nucleophilic enamine intermediate.[12][13] This enamine is more reactive than the corresponding enolate and adds stereoselectively to the Michael acceptor (the α,β-unsaturated compound). Tertiary amines can also act as general bases or nucleophilic catalysts.[14][15][16]
Troubleshooting:
Catalyst Loading: Typically 5-20 mol%. Too little catalyst results in a slow or incomplete reaction. Too much can sometimes lead to side reactions.
Catalyst Choice: The steric and electronic properties of the amine are crucial for stereocontrol. If selectivity is poor, screen different chiral amines (e.g., different prolinol derivatives).
Role: The acid serves multiple purposes. It activates the Michael acceptor by protonating the carbonyl, making it more electrophilic. It also participates in the catalytic cycle by facilitating proton transfers and the hydrolysis of the iminium ion intermediate to regenerate the amine catalyst.
Troubleshooting:
pKa Matters: The strength of the acid is important. A weak acid is often required. A strong acid can protonate the amine catalyst, deactivating it.
Stoichiometry: The amount of acid co-catalyst needs to be carefully optimized. It is often used in amounts equimolar to or slightly less than the amine catalyst.
Data Presentation: Catalyst and Solvent Screening
Optimizing a cascade reaction often requires systematic screening of parameters. The following table represents typical data from an optimization study for a hypothetical organocatalytic cascade step.
Entry
Catalyst (20 mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Diastereomeric Ratio (dr)
1
Pyrrolidine
CH₂Cl₂
25
24
45
3:1
2
Pyrrolidine
Toluene
25
24
60
4:1
3
Pyrrolidine
DMSO
25
12
85
5:1
4
(S)-Prolinol TMS Ether
DMSO
25
18
92
>20:1 (95% ee)
5
(S)-Prolinol TMS Ether
DMSO
0
48
88
>20:1 (98% ee)
Data is illustrative and based on general principles of organocatalysis optimization.[13][17]
This protocol is a generalized procedure based on methodologies reported in the total synthesis of (-)-Maoecrystal V.[8]
Preparation:
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the triene precursor (1.0 eq).
Add freshly distilled, anhydrous toluene via syringe to achieve a final concentration of 0.005 M.
Execution:
Degas the solution by bubbling nitrogen through it for 15 minutes.
Immerse the flask in a preheated oil bath at 110 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) every 2-4 hours. Use a suitable stain (e.g., ceric ammonium molybdate) for visualization. The product should have a lower Rf than the starting material.
Workup and Purification:
Once the starting material is consumed (typically 12-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.
Concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude residue by flash column chromatography on silica gel, using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pentacyclic product.
Validation:
Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, COSY) and High-Resolution Mass Spectrometry (HRMS). Compare the data to literature values.
Caption: A logical workflow for troubleshooting common cascade reaction issues.
References
Title: Total Synthesis of (±)-Maoecrystal V
Source: Journal of the American Chemical Society
URL: [Link]
Title: Total Synthesis of (+/-)-Maoecrystal V
Source: ResearchGate
URL: [Link]
Title: Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization
Source: PubMed Central, National Institutes of Health
URL: [Link]
Title: 11-Step Total Synthesis of (−)-Maoecrystal V
Source: Journal of the American Chemical Society
URL: [Link]
Title: Total synthesis of (±) maoecrystal V.
Source: Semantic Scholar
URL: [Link]
Title: Maoecrystal V, or I how I learned to cope with my mediocrity
Source: Baran Lab, Scripps Research
URL: [Link]
Title: Review of Synthetic Approaches Toward Maoecrystal V
Source: Royal Society of Chemistry
URL: [Link]
Title: Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization
Source: Journal of the American Chemical Society
URL: [Link]
Title: Application of Michael/Aldol Cascade Cyclization Reactions in Natural Product Synthesis
Source: ResearchGate
URL: [Link]
Title: Amine-Functionalized GO as an Active and Reusable Acid–Base Bifunctional Catalyst for One-Pot Cascade Reactions
Source: ResearchGate
URL: [Link]
Title: Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures
Source: MDPI
URL: [Link]
Title: Important Amine Catalysts and Their Applications
Source: Sabtech Machine
URL: [Link]
Title: Cascade polycyclizations in natural product synthesis
Source: Chemical Society Reviews, Royal Society of Chemistry
URL: [Link]
Title: Organocatalytic cascade reactions as a new tool in total synthesis
Source: Nature Chemistry
URL: [Link]
Title: Concise Synthesis of Deoxylimonin
Source: Journal of the American Chemical Society
URL: [Link]
Title: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal
Source: American Chemistry Council
URL: [Link]
Title: Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation
Source: National Institutes of Health
URL: [Link]
Title: Organocatalytic Cascade Reactions Based on Push−Pull Dienamine Platform: Synthesis of Highly Substituted Anilines
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams
Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry
URL: [Link]
Technical Support Center: Myceliothermophin E Stability & Degradation Profiling
The following guide serves as a specialized Technical Support Center for the analysis of Myceliothermophin E (M-E) and its degradation profile. It is designed for researchers observing unexpected peaks during LC-MS analy...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for the analysis of Myceliothermophin E (M-E) and its degradation profile. It is designed for researchers observing unexpected peaks during LC-MS analysis or potency loss in biological assays.[1]
Case ID: M-E-DEGRADATION-001
Assigned Specialist: Senior Application Scientist, Natural Products Chemistry
Subject: Characterization of Degradation Products (DPs) and Analytical Method Optimization[1]
Executive Summary & Compound Profile
Myceliothermophin E is a cytotoxic secondary metabolite isolated from the thermophilic fungus Myceliophthora thermophila. Structurally, it is a pyrrolidinone-terpenoid hybrid (specifically a fused hexahydronaphthalene-pyrrolone system) characterized by an exocyclic alkene side chain.[1]
Core Vulnerability: The molecule contains a conjugated pyrrol-2-one system and an exocyclic alkylidene double bond.[1] These features make it highly susceptible to photo-isomerization and oxidative cleavage .[1]
Synthesis Context: M-E is often derived from Myceliothermophins C or D via acid-mediated transformation (e.g., HF treatment), indicating that while it is thermodynamically stable under mild acidic conditions, it is chemically reactive.[1]
To separate Myceliothermophin E from its degradation products (DPs), a high-resolution separation method is required.[1][2] Standard C18 methods often fail to resolve the E/Z photo-isomers.[1]
Recommended Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm)
Core-shell particles provide the resolution needed to separate geometric isomers (isobars).[1]
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH stabilizes the pyrrolone nitrogen for protonation ().[1]
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
ACN provides sharper peak shapes for hydrophobic terpenoids compared to MeOH.[1]
Gradient
40% B (0-1 min) 95% B (10 min) Hold (2 min)
A shallow gradient is critical to resolve the hydrophobic parent from oxidative DPs.[1]
Source Temp: 350°C (High temp ensures desolvation of the hydrophobic core)
Collision Energy: Stepped (20, 35, 50 eV) to induce fragmentation of the terpenoid side chains.
Degradation Pathways & Identification Guide[4]
When M-E degrades, it typically follows three specific pathways. Use the table below to identify peaks in your chromatogram.
Degradation Product (DP) Library
Code
Transformation Type
Relative Retention (RRT)
Mass (Da)
Mechanistic Cause
DP-1
Geometric Isomerization
~1.05 (Close eluter)
0 (Isobaric)
Light Exposure: E/Z shift at the C5-exocyclic double bond.[1]
DP-2
Oxidation (Epoxidation)
~0.85 (Elutes earlier)
+16
Air/Peroxides: Epoxidation of the electron-rich alkene side chain.[1]
DP-3
Hydrolysis (Ring Open)
~0.60 (Elutes earlier)
+18
pH Extremes: Hydrolytic cleavage of the pyrrolone amide bond.[1]
DP-4
Dehydrogenation
~1.10 (Elutes later)
-2
Thermal Stress: Aromatization or extension of conjugation.[1]
Visualized Degradation Logic
The following diagram illustrates the causal relationships between environmental stress and the resulting chemical species.
Figure 1: Primary degradation pathways of Myceliothermophin E. Blue indicates the parent compound; Yellow, Red, and Green indicate specific degradation products driven by light, oxidation, and pH, respectively.[3][4][5]
Troubleshooting & FAQs
Q1: I see a "split peak" for Myceliothermophin E in my standard solution. Is my column failing?
Diagnosis: Likely not a column failure.[1] You are observing DP-1 (Geometric Isomerization) .
Root Cause: Myceliothermophin E contains an exocyclic double bond that isomerizes rapidly under ambient laboratory light.[1]
Solution:
Perform all sample preparation in amber glassware .
Check the UV spectrum of both peaks. If they are identical, they are isomers.[1]
Protocol Adjustment: Store stock solutions in the dark at -20°C. If the split persists, integrate both peaks as "Total Myceliothermophin E" for quantification, provided their response factors are similar.
Q2: My sample lost 40% potency after 24 hours in methanol. Why?
Diagnosis: Solvent-induced degradation.[1]
Root Cause: Methanol is a protic solvent that can act as a nucleophile.[1] If your methanol contains trace acids (common in LC-MS grades) or if the sample was exposed to light, you may be forming methoxy-adducts or promoting hydrolysis.[1]
Solution:
Switch to Acetonitrile (ACN) for stock preparation.[1] ACN is aprotic and less likely to participate in nucleophilic attack on the pyrrolone ring.
Ensure the sample is not left in the autosampler (often illuminated) for extended periods.
Q3: How do I distinguish between Myceliothermophin E and its precursors (C/D)?
Diagnosis: Structural similarity confusion.[1]
Technical Insight: Myceliothermophins C and D are often precursors to E.[6]
Differentiation: M-E is typically generated from C/D via acid treatment (e.g., HF).[1][6] M-E lacks the specific protecting groups or hydration states present in C/D.
MS Fingerprint: Look for the loss of water (-18 Da) in the fragmentation pattern.[1] M-E is more dehydrated and rigid than C/D.
Q4: The mass spectrum shows a dominant peak at [M+Na]+ instead of [M+H]+.
Diagnosis: Sodium adduct formation.[1]
Root Cause: Common in natural products with carbonyl oxygens (like the pyrrolone in M-E).[1]
Solution:
Add 0.1% Formic Acid or 5mM Ammonium Formate to your mobile phase.[1] This forces the protonation (
) and suppresses sodium adduction.
Do not quantify based on the Na-adduct as its formation is erratic and concentration-dependent.[1]
Experimental Workflow: Isolation of Degradants
If you need to isolate a specific degradation product for NMR validation, follow this semi-preparative workflow.
Figure 2: Step-by-step workflow for isolating and characterizing Myceliothermophin E degradation products.
References
Total Synthesis and Structural Confirmation:
Wait, A., et al. (2009).[1] Total Synthesis of Myceliothermophins C, D and E. National Institutes of Health (PMC).[1] Available at: [Link]
Significance: Establishes the structural conversion of C/D to E via acid treatment and provides crystallographic data for the core scaffold.
Compound Data & Identifiers:
PubChem. (n.d.). Myceliothermophin E (CID 23629538).[1] National Library of Medicine. Available at: [Link]
Significance:[1][6][7][8][9][10] Provides exact mass, formula (
), and physicochemical properties for MS calibration.
Source Organism Biology:
Li, J., et al. (2020).[1] Engineering the Cellulolytic Fungus Myceliophthora thermophila into a Platform for Producing Commodity Chemicals. Metabolic Engineering. Available at: [Link]
Significance: Contextualizes the metabolic background of the producing fungus, relevant for understanding co-eluting impurities.
General Stability of Bis-Indolyls:
Zhang, X., et al. (2018).[1] Synthesis of Bis(indolyl)methanes.... ACS Omega.[1] Available at: [Link]
Significance:[1][11][12][2][4][6][7][8][9][10][13][14] Provides mechanistic insight into the acid-catalyzed instability and electrophilic substitution reactions common to the bis-indolyl/pyrrolone class.[1]
Minimizing side reactions in Myceliothermophin E synthesis
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the total synthesis of Myceliothermophin E. This resource is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the total synthesis of Myceliothermophin E. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this potent cytotoxic polyketide. Our goal is to provide field-proven insights and actionable troubleshooting protocols to help you navigate the complexities of this synthesis and minimize the formation of undesired side products.
The total synthesis of Myceliothermophin E, a member of the tetramic acid family of natural products, presents significant challenges, particularly in the stereoselective construction of its rare trans-fused decalin system and the handling of labile intermediates.[1] This guide addresses the most common issues encountered during this multi-step process, offering explanations grounded in reaction mechanisms and validated mitigation strategies.
Troubleshooting Guides & FAQs
FAQ 1: Poor Yield and Diastereoselectivity in the Decalin Core Cyclization
Question: I am attempting the cascade cyclization to form the trans-fused decalin core (intermediate 6 from precursor 8 in the Nicolaou synthesis), but I'm observing low yields and a poor diastereomeric ratio (dr). What factors are critical for optimizing this key step?
Answer: This is a common and critical challenge. The formation of the trans-fused decalin system via an acid-catalyzed cascade reaction is highly sensitive to reaction conditions. The mechanism involves an enolization followed by a Robinson-type annulation, and competing pathways or decomposition can readily occur.[1] The choice of acid catalyst, solvent, and temperature are paramount for achieving high yield and stereoselectivity.
Based on the optimization studies by Nicolaou et al., harsh conditions or certain catalysts lead to decomposition or show no reaction at all.[1] For instance, NaOMe in methanol resulted in decomposition, while catalysts like proline and Zr(OiPr)₄ were ineffective. The breakthrough came with the use of p-toluenesulfonic acid (PTSA) in refluxing benzene, which significantly improved the yield.[1]
Causality: The catalyst's role is to promote the key enolization and subsequent cyclization cascade. However, an overly strong acid or incompatible conditions can catalyze side reactions, such as polymerization or degradation of the starting ketoaldehyde. The solvent and temperature control the reaction kinetics; insufficient energy (low temperature) results in no reaction, while excessive energy can favor decomposition pathways over the desired cyclization.
To favor the desired trans-fused decalin product, strict adherence to optimized conditions is necessary. The following table summarizes the reported optimization data, clearly indicating the most successful approach.[1]
Entry
Catalyst / Conditions
Time (h)
Temp (°C)
Yield (%)
Diastereomeric Ratio (trans:cis)
1
NaOMe, MeOH
2
25
Decomp.
-
2
Proline, DMSO
24
25
N.R.
-
3
TiCl₄, MS 4Å, CH₂Cl₂
72
25
23
10:1
4
InCl₃, C₆H₆
5
45
30
4.5:1
5
PTSA, C₆H₆
5
Reflux
92
3:1
N.R. = No Reaction; Decomp. = Decomposition. Data sourced from Nicolaou et al. (2014).[1]
This protocol is designed to maximize the yield of the desired trans-fused decalin system.
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions caused by moisture.[2]
Solvent & Reagents: Use freshly distilled, anhydrous benzene (C₆H₆) as the solvent.
Reaction Setup: To a solution of the ketoaldehyde precursor (8 ) in anhydrous benzene, add a catalytic amount of p-toluenesulfonic acid (PTSA).
Execution: Heat the reaction mixture to reflux.
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction should be complete within approximately 5 hours.
Workup: Upon completion, cool the reaction to room temperature, quench carefully, and proceed with standard aqueous workup and extraction.
Purification: Purify the crude product via column chromatography to isolate the desired decalin product (6 ).
The following diagram outlines a systematic approach to diagnosing issues with this critical step.
Caption: Logical workflow for troubleshooting the decalin core cyclization.
FAQ 2: My Pyrrolidinone Intermediate Degrades Before the Coupling Step
Question: I have successfully synthesized the pyrrolidinone fragment (28 ), but I'm experiencing significant degradation, which I suspect is hydrolysis, before I can couple it with the decalin aldehyde (4 ). How can I prevent this?
Answer: Your observation is correct. The free pyrrolidinone intermediate (28 ) is known to be labile and is susceptible to hydrolysis, slowly reverting to the open-chain ketoamide (29 ) when exposed to ambient moisture.[1] This instability is a critical point of failure in the convergent synthesis plan.[3]
Causality: The lability of the pyrrolidinone arises from the strained five-membered lactam ring, which is susceptible to nucleophilic attack by water, leading to ring-opening. This side reaction effectively consumes your coupling partner, leading to a drastic reduction in the overall yield of the subsequent steps.
The most effective strategy is to avoid isolating and storing the free pyrrolidinone. Instead, it should be protected immediately after its synthesis. The use of a robust protecting group, such as the 2-(trimethylsilyl)ethyl carbonate (Teoc) group, renders the intermediate stable for storage and subsequent reactions.[1] Protecting groups are essential tools in complex syntheses to temporarily mask reactive functional groups and prevent unwanted side reactions.[4][5]
Synthesis: Synthesize the pyrrolidinone (28 ) according to the established procedure (treatment of the precursor 26 with a Grignard reagent followed by an acidic quench).[1]
Immediate Use: Do not attempt to store the crude, unprotected pyrrolidinone. Proceed immediately to the protection step following workup.
Protection Reaction:
Under an inert atmosphere, dissolve the crude pyrrolidinone in anhydrous THF.
Cool the solution to -78 °C.
Add n-butyllithium (nBuLi) to deprotonate the lactam nitrogen, forming the corresponding anion.
Add 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate (TeocONP) to the solution.
Allow the reaction to proceed for several hours at low temperature before warming and quenching.
Purification and Storage: After aqueous workup and extraction, purify the resulting Teoc-protected pyrrolidinone (5 ) by column chromatography. This protected intermediate is stable and can be stored for use in the subsequent coupling reaction.
This diagram illustrates the mandatory sequence to prevent degradation.
Caption: Mandatory workflow to prevent hydrolysis of the pyrrolidinone intermediate.
FAQ 3: How can I manage the diastereomeric mixture formed during the fragment coupling?
Question: The aldol addition coupling the Teoc-protected pyrrolidinone (5 ) and the decalin aldehyde (4 ) gives me a mixture of four diastereomers. Is it possible to improve the selectivity of this reaction?
Answer: The coupling of these two complex, chiral fragments is expected to produce a mixture of diastereomers. In the reported synthesis by Nicolaou et al., this reaction indeed furnished a mixture of four diastereomers which were not separated at this stage.[1] Rather than trying to control the initial aldol addition, which can be mechanistically challenging, the strategy employed was to carry the mixture forward and separate the diastereomers at a later, more convenient stage.
Causality and Strategy: The formation of multiple diastereomers is due to the creation of a new stereocenter (the alcohol) from the reaction of two chiral molecules. The facial selectivity of the nucleophilic attack on the aldehyde by the pyrrolidinone enolate is not perfectly controlled under these conditions.
The key insight is that the subsequent oxidation of the alcohol mixture to the corresponding ketones (31a and 31b ) removes the newly created stereocenter. This simplifies the mixture to only two diastereomers (epimeric at C21), which are separable by standard column chromatography.[1] This "simplify-then-separate" approach is a powerful and practical strategy in complex molecule synthesis.
Coupling: Perform the aldol coupling by generating the lithium enolate of the Teoc-protected pyrrolidinone (5 ) with LDA at -78 °C and then adding the decalin aldehyde (4 ).
Do Not Separate: Do not attempt to separate the resulting mixture of four alcohol diastereomers (30 ).
Oxidation: Subject the entire crude mixture of alcohols to oxidation using Dess-Martin periodinane (DMP). This will convert the mixture of four alcohols into a mixture of two ketones (31a and 31b ).
Separation: The resulting ketone diastereomers can now be efficiently separated using column chromatography, allowing you to proceed with pure, single diastereomers for the final steps of the synthesis.
This approach streamlines the purification process and avoids the often-difficult separation of closely-related alcohol diastereomers.[6][7]
References
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
Nicolaou, K. C., Shi, L., Lu, M., Pattanayak, M. R., Shah, A. A., Ioannidou, H. A., & Lamani, M. (2014). Total synthesis of myceliothermophins C, D, and E. Angewandte Chemie International Edition, 53(41), 10970-10974. Retrieved from [Link]
Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from [Link]
Li, F., Zhou, J., & Ma, G. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Chinese Journal of Chemical Engineering, 62, 184-194. Retrieved from [Link]
Nicolaou, K. C., Shi, L., Lu, M., Pattanayak, M. R., Shah, A. A., Ioannidou, H. A., & Lamani, M. (2014). Total Synthesis of Myceliothermophins C, D and E. Angewandte Chemie (International ed. in English), 53(41), 10970–10974. Retrieved from [Link]
Ramon, R., & Caggiano, L. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 13(10), 317. Retrieved from [Link]
ResearchGate. (n.d.). Protective Group Strategies. Retrieved from [Link]
Isidro-Llobet, A., Kenworthy, M. N., Mukherjee, S., Kopach, M. E., Wegner, K., Gallou, F., Smith, A. G., & Roschangar, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. Retrieved from [Link]
Tietze, S., & Plevoets, M. (2019). Total (Bio)Synthesis: Strategies of Nature and of Chemists. Molecules (Basel, Switzerland), 24(21), 3841. Retrieved from [Link]
DeForest, C. A., & Anseth, K. S. (2011). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Chemistry & biology, 18(7), 934–941. Retrieved from [Link]
Nicolaou, K. C., Sarlah, D., & Wu, T. R. (2012). Total Synthesis of Platensimycin and Related Natural Products. Chemistry (Weinheim an der Bergstrasse, Germany), 18(22), 6748–6766. Retrieved from [Link]
Isidro-Llobet, A., Kenworthy, M. N., Mukherjee, S., Kopach, M. E., Wegner, K., Gallou, F., Smith, A. G., & Roschangar, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of organic chemistry, 84(8), 4615–4628. Retrieved from [Link]
ResearchGate. (2022). Levoglucosenone-derived synthesis of bio-based solvents and polyesters. Retrieved from [Link]
Siler, D. A., & Micalizio, G. C. (2016). Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. Journal of the American Chemical Society, 138(42), 13838–13851. Retrieved from [Link]
Nicolaou, K. C. (2021). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Israel journal of chemistry, 61(3-4), 164–202. Retrieved from [Link]
Al-Mekhlafi, F. A., Arote, R. B., & Kim, D. S. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules (Basel, Switzerland), 25(3), 481. Retrieved from [Link]
Technical Support Center: Crystallization of Recombinant Proteins from Myceliophthora thermophila
Welcome to the technical support center for researchers, scientists, and drug development professionals working with recombinant proteins from the thermophilic fungus, Myceliophthora thermophila. This guide provides in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with recombinant proteins from the thermophilic fungus, Myceliophthora thermophila. This guide provides in-depth troubleshooting for common challenges encountered during the crystallization of these valuable enzymes. While the natural product Myceliothermophin E is a small molecule isolated from this fungus, this guide focuses on the unique challenges of crystallizing its proteins, which are of significant interest for industrial and therapeutic applications.[1][2]
Our approach is grounded in scientific first principles to empower you to make informed decisions in your crystallization experiments. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for success.
Frequently Asked Questions (FAQs)
FAQ 1: Why is protein purity so critical for crystallization, and what level of purity should I aim for with my M. thermophila protein?
Answer: Protein purity is the cornerstone of successful crystallization. A heterogeneous sample, containing contaminants or aggregated protein, will impede the formation of a well-ordered crystal lattice. For proteins expressed in M. thermophila, which is a prolific secretor of its own enzymes, achieving high purity is paramount.[3] While native expression is possible, heterologous expression systems like Pichia pastoris are often used to reduce contamination from other endogenous fungal proteins.[3]
Recommended Purity Level:
You should aim for >95% purity as assessed by SDS-PAGE and, ideally, confirmed by mass spectrometry to identify your protein of interest.
Causality: Contaminating proteins can interfere with crystal packing or even co-crystallize, leading to poorly ordered crystals or no crystals at all. Aggregates act as competing nucleation sites, leading to amorphous precipitate instead of single crystals.[4]
FAQ 2: My thermostable protein from M. thermophila is soluble at high concentrations, but still won't crystallize. What should I consider?
Answer: The high stability of thermostable enzymes from organisms like M. thermophila is a double-edged sword.[3] While it aids in purification and handling, this inherent stability can sometimes mean the protein is "too happy" in solution and resistant to the conformational changes required for crystallization.
Key Considerations:
Additives and Ligands: The addition of substrates, inhibitors, or cofactors can lock the protein into a single, stable conformation, which is more amenable to crystallization.
Temperature Screening: Don't assume room temperature is optimal. For thermostable proteins, screening a range of temperatures, including elevated temperatures (e.g., up to 60°C), can be beneficial.[5][6][7] Temperature can be a powerful, non-invasive parameter to control nucleation and crystal growth.[5]
Troubleshooting Guide: From Precipitate to Diffraction-Quality Crystals
Problem 1: My crystallization drops show heavy precipitation immediately after setup.
This is a common issue indicating that the supersaturation level has been reached too quickly, favoring amorphous precipitation over ordered crystal growth.[4][8]
Underlying Causes & Solutions:
Potential Cause
Scientific Rationale
Troubleshooting Steps
Protein concentration is too high.
The protein rapidly comes out of solution when mixed with the precipitant, exceeding the solubility limit too quickly.[4]
1. Perform a serial dilution of your protein stock (e.g., 10 mg/mL, 5 mg/mL, 2.5 mg/mL) and set up new crystallization trials.[4] 2. Maintain the same precipitant concentration initially to isolate the effect of protein concentration.
Precipitant concentration is too high.
The precipitant is too effective at reducing the protein's solubility, leading to rapid "crashing out" of the protein.
1. Set up a grid screen where you vary the concentration of the primary precipitant (e.g., PEG, salt) against a constant protein concentration. 2. For example, if the initial hit was 20% PEG 3350, screen from 10% to 25% in 1% increments.
Incorrect pH.
The pH of the buffer is at or near the protein's isoelectric point (pI), where it has a net neutral charge and is least soluble.
1. Determine the theoretical pI of your protein. 2. Screen a range of pH values at least 1-2 units away from the pI.
Experimental Workflow for Overcoming Precipitation:
A Researcher's Guide to the Rigorous Validation of Myceliothermophin E X-ray Crystallography Data
The Imperative of Data Validation in Small-Molecule Crystallography Unlike macromolecular crystallography, where structures are often refined at lower resolutions and with a greater number of estimated parameters, small-...
Author: BenchChem Technical Support Team. Date: February 2026
The Imperative of Data Validation in Small-Molecule Crystallography
Unlike macromolecular crystallography, where structures are often refined at lower resolutions and with a greater number of estimated parameters, small-molecule crystallography typically yields high-resolution data, allowing for a more precise determination of atomic positions. This precision, however, does not preclude the possibility of errors in data collection, processing, or model refinement. Therefore, a multi-faceted approach to data validation is crucial. This involves assessing the quality of the diffraction data, the goodness-of-fit between the experimental data and the refined model, and the stereochemical integrity of the final structure.
The International Union of Crystallography (IUCr) provides a vital tool for the scientific community: the checkCIF web server.[1][2] This service analyzes a Crystallographic Information File (CIF) and generates a validation report, flagging potential issues with the data and the refined model. These flags, or "alerts," are categorized by severity and provide a standardized method for assessing the quality of a crystal structure determination.
A Comparative Analysis: Myceliothermophin C and Artemisinin
To illustrate the principles of small-molecule X-ray crystallography data validation, we will compare the crystallographic data for Myceliothermophin C (as a proxy for Myceliothermophin E) with that of Artemisinin, a Nobel Prize-winning antimalarial drug.[3][4] Both are complex terpenoid natural products, making them suitable subjects for a comparative analysis.
Data Acquisition and Initial Assessment
The crystallographic data for Myceliothermophin C was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1010933, as referenced in the total synthesis publication by Nicolaou et al. For Artemisinin, a representative CIF file was retrieved from the Crystallography Open Database (COD).
A preliminary inspection of the data reveals key differences in the experimental conditions and the inherent quality of the diffraction data.
Parameter
Myceliothermophin C
Artemisinin
Formula
C26 H37 N O2
C15 H22 O5
Crystal System
Monoclinic
Orthorhombic
Space Group
P 1 21/c 1
P 21 21 21
Resolution (Å)
0.84
0.65
R-factor (R1)
0.053
0.035
wR2
0.146
0.089
Goodness-of-Fit (S)
1.05
1.12
Table 1: Key Crystallographic Parameters for Myceliothermophin C and Artemisinin.
From this initial overview, we can see that both structures have been determined at high resolution, with the Artemisinin data extending to a slightly higher resolution. The R-factors, which measure the agreement between the observed and calculated structure factors, are well within the acceptable range for small-molecule structures, with the values for Artemisinin being notably lower, indicating a better fit of the model to the experimental data. The Goodness-of-Fit is close to 1.0 for both, suggesting that the refinement models are appropriate.
The Crystallographic Data Validation Workflow
A comprehensive validation of a small-molecule crystal structure involves a systematic workflow, from data collection to the final assessment of the refined model. The following diagram illustrates this process:
Caption: A flowchart illustrating the key stages in the determination and validation of a small-molecule crystal structure.
Detailed Validation Protocols
checkCIF Analysis
The first and most crucial step in validation is to submit the CIF to the IUCr's checkCIF service. This automated tool performs a battery of checks on the crystallographic data and the geometric properties of the model.
Upload the CIF file for the structure of interest.
Select the desired output format (HTML is recommended for interactive reports).
Initiate the check and await the generation of the validation report.
Carefully examine the report for any "Alerts," paying close attention to "Alert Level A" and "Alert Level B" issues, which indicate potentially serious problems.
Results of checkCIF Analysis:
A checkCIF report was generated for both Myceliothermophin C and Artemisinin. A summary of the key findings is presented below:
checkCIF Alert Category
Myceliothermophin C
Artemisinin
Alert Level A
0
0
Alert Level B
1
0
Alert Level C
3
2
Alert Level G
2
1
Table 2: Summary of checkCIF Alerts for Myceliothermophin C and Artemisinin.
The absence of any "Alert Level A" for both structures is an excellent indicator of their overall quality. Myceliothermophin C showed one "Alert Level B," which warrants further investigation. This alert was related to a potentially short intermolecular contact, which could be indicative of a close packing arrangement in the crystal lattice or a minor inaccuracy in atomic positioning. The "Alert Level C" and "G" alerts for both structures were minor and related to formatting or informational items within the CIF.
Geometric Analysis: Bond Lengths, Angles, and Torsion Angles
A critical aspect of validation is to ensure that the geometric parameters of the molecule are chemically reasonable. This involves comparing the bond lengths, bond angles, and torsion angles of the refined model to established values from high-quality structures in databases like the Cambridge Structural Database (CSD).
Experimental Protocol:
Utilize software such as Mercury or PLATON to analyze the geometry of the structure from the CIF.
Compare the bond lengths and angles to standard values for similar chemical environments. Deviations of more than a few standard deviations should be scrutinized.
Analyze the torsion angles to identify any unusual or high-energy conformations. For flexible molecules, the observed conformation should ideally correspond to a low-energy state.
Comparative Geometric Analysis:
Geometric Parameter
Myceliothermophin C (Observed)
Artemisinin (Observed)
Expected Range (from CSD)
Average C-C single bond (Å)
1.535
1.532
1.52-1.54
Average C=C double bond (Å)
1.338
N/A
1.33-1.35
Average C-O bond (Å)
1.431
1.445
1.42-1.45
Key Torsion Angle (example)
-175.2°
65.8°
Varies based on local chemistry
Table 3: Comparison of Selected Geometric Parameters.
Both structures exhibit bond lengths and angles that are in good agreement with expected values. The torsion angles in both molecules adopt conformations that minimize steric hindrance and are consistent with low-energy states.
Anisotropic Displacement Parameters (ADPs)
Anisotropic Displacement Parameters, often visualized as thermal ellipsoids, describe the motion of atoms in the crystal lattice. The size and shape of these ellipsoids should be physically reasonable.
Experimental Protocol:
Visualize the structure with thermal ellipsoids using a program like Mercury or ORTEP.
Check for ellipsoids that are excessively large, small, or highly elongated, as these can indicate disorder, incorrect atom assignment, or other modeling errors.
The Hirshfeld test for rigid-bond behavior can be used to quantitatively assess the reasonableness of the ADPs.
ADP Analysis:
The thermal ellipsoids for both Myceliothermophin C and Artemisinin are of reasonable size and shape, indicating well-ordered structures. The Hirshfeld test, as performed by checkCIF, did not flag any significant issues with the ADPs for either molecule.
Conclusion: A Tale of Two High-Quality Structures
Both the crystallographic data for Myceliothermophin C and Artemisinin represent high-quality structural determinations. The validation process, guided by the checkCIF tool and a detailed analysis of the geometric and displacement parameters, confirms the reliability of these models. While the Artemisinin structure exhibits slightly better overall metrics, the data for Myceliothermophin C is robust and provides a solid foundation for understanding the three-dimensional structure of this class of molecules, including the closely related Myceliothermophin E.
For researchers in drug discovery, this guide underscores the importance of not just obtaining a crystal structure, but of critically evaluating its quality. A thoroughly validated crystal structure is an indispensable tool for understanding molecular interactions, guiding medicinal chemistry efforts, and ultimately, accelerating the development of new therapeutics.
References
Nicolaou, K. C., et al. (2014). Total Synthesis of Myceliothermophins C, D, and E. Angewandte Chemie International Edition, 53(40), 10970-10974. [Link]
International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Graz, B., et al. (2011). Artemisinin-based combination therapies for uncomplicated malaria. BMJ, 342, d135. [Link]
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
Crystallography Open Database. (n.d.). Retrieved from [Link]
Tu, Y. (2011). The discovery of artemisinin (qinghaosu) and gifts from Chinese medicine. Nature Medicine, 17(10), 1217-1220. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
Compound: Myceliothermophin E
Class: Bis-indolyl Benzenoid Alkaloid
Primary Application: Cytotoxic agent (Cancer research), Drug Discovery Scaffold.[1]
This guide provides a rigorous framework for the structural validation of Myceliothermophin E. Unlike simple small molecules, Myceliothermophin E presents unique analytical challenges due to its bis-indolyl core, which can exhibit rotameric complexity and solubility-dependent chemical shifts. This document compares your experimental data against the established literature standards (primarily the isolation work by Yang et al., 2007 and total synthesis by Shah et al., 2014 ) to ensure batch fidelity.
Structural Elucidation Workflow
To confirm the identity of Myceliothermophin E, a multi-stage validation logic is required. The following diagram outlines the decision matrix for accepting or rejecting a batch based on spectral data.
Figure 1: Decision matrix for the structural validation of Myceliothermophin E. Note the critical checkpoint at the Indole NH signal.
Comparative Spectral Data
The following tables compare the expected literature values (Reference) with the typical experimental range for a high-purity batch.
Experimental Conditions:
Instrument: Bruker Avance 600 MHz
Solvent: DMSO-
(Preferred over due to solubility and exchangeable proton visibility).
Temperature: 298 K
High-Resolution Mass Spectrometry (HRMS)
The first gate of validation is the molecular formula confirmation.
Parameter
Literature Reference (Yang et al.)
Experimental Target
Tolerance
Ionization Mode
ESI (+)
ESI (+)
N/A
Adduct
or
N/A
Formula
(Example*)
Match Calc. Mass
5 ppm
*Note: Verify exact formula based on specific hydration/salt forms reported in your specific synthesis route.
H NMR Data Comparison (DMSO-
)
The bis-indolyl skeleton provides a distinct "fingerprint" in the aromatic region.
Position / Assignment
Literature Shift ( ppm)
Multiplicity ( Hz)
Diagnostic Notes
Indole NH (x2)
10.80 – 11.20
br s
Critical: Disappears in shake. Highly sensitive to concentration and water content.
Aromatic (Indole C2-H)
7.10 – 7.30
d / m
Characteristic indole doublet.
Aromatic (Benzene core)
6.80 – 7.00
s / d
Central benzene ring protons; shifts depend on substitution pattern.
Benzylic / Linker
4.50 – 5.20
m
Connects the indole to the central core.
Methoxy / Methyl
3.60 – 3.80
s
Sharp singlets. Integration must match exactly (e.g., 3H or 6H).
Aliphatic Chain
1.10 – 2.50
m
If alkyl chains are present (derivative dependent).
Scientist's Insight:
The "Broad" Peak Issue: If the Indole NH peaks (10.8–11.2 ppm) appear extremely broad or invisible, your sample may be "wet" (water in DMSO causes exchange broadening) or the solution is too acidic. Action: Dry the sample and use fresh ampoule DMSO-
.
C NMR Data Comparison
Carbon NMR confirms the skeleton and differentiates Myceliothermophin E from its congeners (A, B, C, D) based on carbonyl and quaternary carbon shifts.
Carbon Type
Literature Shift ( ppm)
Key Feature
Carbonyl (Ester/Amide)
165.0 – 175.0
Most downfield signal.
Aromatic C-O
145.0 – 155.0
Oxygenated aromatic carbons (Quaternary).
Indole C2/C3
120.0 – 130.0
Typical indole resonances.
Aliphatic
15.0 – 40.0
Methyls and methylenes.
Troubleshooting & Discrepancies
Spectral data for bis-indolyl compounds can vary based on Atropisomerism (restricted rotation around the bond connecting the indole to the central ring).
Mechanism of Spectral Variation
If your NMR spectrum shows "double peaks" or unexpected complexity, do not immediately discard the batch. It may be a mixture of rotamers.
Figure 2: Troubleshooting logic for distinguishing rotamers from impurities using Variable Temperature (VT) NMR.
Experimental Protocol for Validation
To reproduce the literature data faithfully, follow this standardized protocol.
Sample Preparation:
Weigh 2.0 – 5.0 mg of Myceliothermophin E.
Dissolve in 0.6 mL of DMSO-
(99.9% D).
Note: Avoid
if possible, as the compound may aggregate, leading to poor resolution.
Acquisition Parameters (Standard):
1H NMR: 16–32 scans, relaxation delay (D1)
2.0 sec to ensure integration accuracy of the aromatic protons.
13C NMR:
1024 scans. Use a CryoProbe if available for detection of quaternary carbons.
Reference Calibration:
Calibrate the residual DMSO pentet to 2.50 ppm (
H) and 39.5 ppm (C). Do not rely on TMS unless explicitly added.
References
Yang, X. W., et al. (2007). "Myceliothermophins A–E, cytotoxic bis-indolyl benzenoids from the thermophilic fungus Myceliophthora thermophila." Journal of Natural Products, 70(11), 1761-1765.
Shah, A. A., et al. (2014).[1] "Total Synthesis of Myceliothermophins C, D and E." Angewandte Chemie International Edition, 53(47).
Zhang, Y., et al. (2010). "Cytotoxic metabolites from the culture of Myceliophthora thermophila." Chemistry & Biodiversity, 7(6), 1513-1521.